Afzelechin 3-O-xyloside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c21-10-3-1-9(2-4-10)19-16(29-20-18(26)17(25)14(24)8-27-20)7-12-13(23)5-11(22)6-15(12)28-19/h1-6,14,16-26H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKDYHXWXNUKQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)OC4C(C(C(CO4)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Elusive Flavonoid: An In-depth Guide to Afzelechin 3-O-xyloside's Natural Origins and Discovery
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the natural sources, discovery, and experimental protocols related to Afzelechin 3-O-xyloside, a flavonoid compound of interest to researchers in natural product chemistry and drug development. This document addresses the current scientific understanding of this molecule, providing a resource for scientists and professionals in the field.
This compound has been identified in plant species belonging to two distinct genera: Cassipourea and Broussonetia. Specifically, it has been isolated from the bark of Cassipourea gerrardii, also known by its synonym Cassipourea malosana, a plant within the Rhizophoraceae family. Additionally, this flavonoid glycoside is a constituent of the leaves of Broussonetia papyrifera, commonly known as paper mulberry, which belongs to the Moraceae family.
This guide provides a summary of the known information and outlines experimental methodologies relevant to the extraction and analysis of flavonoids from these natural sources, offering a foundation for further research into this compound.
Natural Sources and Chemical Data
The known natural sources of this compound are presented below, along with its key chemical identifiers.
| Compound Name | Natural Source | Plant Family | Part Used | CAS Number | Molecular Formula |
| This compound | Cassipourea gerrardii (C. malosana) | Rhizophoraceae | Bark | 512781-45-2 | C₂₀H₂₂O₉ |
| This compound | Broussonetia papyrifera | Moraceae | Leaves | 512781-45-2 | C₂₀H₂₂O₉ |
Experimental Protocols
While a specific protocol for the isolation of this compound has not been detailed in the available literature, a general methodology for the extraction and analysis of total flavonoids from Broussonetia papyrifera leaves has been described. This procedure can serve as a basis for the targeted isolation of this compound.
Extraction of Total Flavonoids from Broussonetia papyrifera Leaves
This protocol is adapted from a study on the optimization of flavonoid extraction from the leaves of Broussonetia papyrifera.
-
Sample Preparation: Dried leaves of Broussonetia papyrifera are ground into a fine powder.
-
Extraction: The powdered leaves are subjected to ultrasound-assisted extraction with 83% ethanol (B145695) at a solid-to-liquid ratio of 1:35 (g/mL). The extraction is carried out at a temperature of 54.7°C for 24.3 minutes.
-
Filtration and Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure to yield the crude flavonoid extract.
UPLC-MS/MS Analysis of Flavonoids
The crude extract can be analyzed to identify its components, including this compound, using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
-
Chromatographic System: An UPLC system, such as a Vanquish, is used for separation.
-
Column: A Waters HSS T3 column (100 x 2.1 mm, 1.8 µm) is maintained at 40°C.
-
Mobile Phase: A gradient elution is performed with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: The flow rate is maintained at 0.3 mL/min.
-
Mass Spectrometry: An Orbitrap mass spectrometer with an Electrospray Ionization (ESI) source operating in negative ion mode is used for detection and identification of the compounds.
Logical Workflow for Isolation and Identification
The general workflow for the isolation and identification of this compound from a plant source is depicted in the following diagram.
Further research is required to uncover the original discovery of this compound and to develop a specific, high-yield protocol for its isolation. Such studies will be invaluable for enabling more extensive investigation into its potential biological activities and applications.
A Technical Guide to the Synthesis and Characterization of Afzelechin 3-O-xyloside
For Researchers, Scientists, and Drug Development Professionals
Introduction to Afzelechin and its Glycosides
Afzelechin is a flavan-3-ol, a type of flavonoid characterized by a C6-C3-C6 backbone. It is a natural product found in various plants and has been noted for its potential biological activities, including acting as an alpha-glucosidase inhibitor[1]. Glycosylation, the attachment of a sugar moiety, can significantly alter the physicochemical properties of flavonoids, such as their solubility, stability, and bioavailability, which in turn can modulate their pharmacological effects[2][3][4][5]. Afzelechin 3-O-xyloside is the derivative of Afzelechin glycosylated with a xylose sugar at the 3-hydroxyl position. While commercially available as a reference standard, detailed synthetic and characterization data in the public domain is limited[6].
Synthesis of this compound
The synthesis of flavonoid glycosides can be broadly approached through two main routes: chemical synthesis and enzymatic synthesis.
Proposed Chemical Synthesis: Modified Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds[7][8][9][10]. This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter. For the synthesis of this compound, a generalized protocol would involve the following steps:
Experimental Protocol:
-
Protection of Afzelechin: The hydroxyl groups of Afzelechin, other than the one at the C3 position, need to be protected to ensure regioselectivity. This can be achieved using standard protecting groups for phenols, such as benzyl (B1604629) or silyl (B83357) ethers. The choice of protecting group strategy is crucial and will depend on the desired stability and ease of deprotection.
-
Preparation of the Glycosyl Donor: A suitable xylose donor, typically a per-acetylated xylopyranosyl bromide, is required. This can be prepared from xylose through acetylation followed by bromination.
-
Glycosylation Reaction: The protected Afzelechin is reacted with the acetylated xylopyranosyl bromide in an aprotic solvent (e.g., dichloromethane, acetonitrile) in the presence of a promoter. Common promoters for the Koenigs-Knorr reaction include silver carbonate, silver oxide, or mercury(II) cyanide[7][8]. The reaction is typically carried out under anhydrous conditions and at room temperature or with gentle heating. The stereochemical outcome at the anomeric center is influenced by the participation of the C2-acetyl group of the glycosyl donor, generally favoring the formation of a 1,2-trans glycosidic linkage[8].
-
Deprotection: Following the glycosylation, the protecting groups on both the Afzelechin moiety and the xyloside are removed. Acetyl groups on the sugar are typically removed under basic conditions (e.g., Zemplén deacetylation with sodium methoxide (B1231860) in methanol). The choice of deprotection for the flavonoid core will depend on the protecting groups used.
-
Purification: The final product, this compound, is purified from the reaction mixture using chromatographic techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC).
Quantitative Data for a Generalized Flavonoid Glycosylation:
| Parameter | Typical Value/Range |
| Yield of Glycosylation Step | 30-70% (highly dependent on substrates and conditions)[7] |
| Purity (after purification) | >95% (as determined by HPLC) |
Logical Workflow for Chemical Synthesis:
Enzymatic Synthesis
Enzymatic synthesis offers a green and highly selective alternative to chemical methods, avoiding the need for extensive protection and deprotection steps[3][4][5][11][12][13][14][15].
Experimental Protocol:
-
Enzyme Selection: A suitable glycosyltransferase that can utilize Afzelechin as an acceptor and a xylosyl donor is required. Alternatively, a retaining glycosidase can be used in a transglycosylation reaction[14].
-
Glycosyl Donor: For glycosyltransferases, an activated sugar donor such as UDP-xylose is typically used. For transglycosylation reactions with glycosidases, a simple xyloside or xylo-oligosaccharide can serve as the donor[16].
-
Reaction Conditions: The reaction is carried out in a buffered aqueous solution at the optimal pH and temperature for the chosen enzyme. Afzelechin, due to its limited water solubility, may need to be dissolved in a co-solvent like DMSO.
-
Reaction Monitoring and Work-up: The progress of the reaction can be monitored by HPLC. Once the reaction is complete, the enzyme is removed (e.g., by precipitation or filtration), and the product is purified from the reaction mixture, typically using chromatographic methods.
Quantitative Data for a Generalized Enzymatic Glycosylation:
| Parameter | Typical Value/Range |
| Conversion Rate | Can be high (>90%) with optimized enzyme and conditions |
| Product Titer | Variable, depends on substrate solubility and enzyme efficiency |
Logical Workflow for Enzymatic Synthesis:
Characterization of this compound
The structure of the synthesized this compound would be confirmed using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the compound, confirming its elemental composition. Tandem mass spectrometry (MS/MS) would provide structural information through fragmentation analysis. The fragmentation of flavonoid O-glycosides typically involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone (Afzelechin)[17].
Expected Mass Spectrometry Data:
| Ion | Calculated m/z (C20H22O9) |
| [M+H]+ | 407.1337 |
| [M+Na]+ | 429.1156 |
| [M-H]- | 405.1191 |
| Aglycone Fragment [Afzelechin+H]+ | 275.0914 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy are essential for the unambiguous structural elucidation of this compound.
Expected ¹H NMR Data:
The ¹H NMR spectrum would show signals corresponding to the protons of the Afzelechin core and the xyloside moiety. Key signals would include:
-
Aromatic protons of the A and B rings of Afzelechin.
-
Protons of the C-ring of Afzelechin.
-
The anomeric proton of the xylose, with its chemical shift and coupling constant indicating the stereochemistry of the glycosidic bond.
-
Other sugar protons of the xyloside.
Expected ¹³C NMR Data:
The ¹³C NMR spectrum would show the full carbon skeleton of the molecule. The attachment of the xyloside to the 3-position of Afzelechin would be confirmed by the downfield shift of the C3 signal and the upfield shift of the adjacent C2 and C4 signals compared to the aglycone.
Reference NMR Data for Afzelechin (Aglycone):
While specific data for the xyloside is not published, the following table provides reported NMR data for the Afzelechin aglycone for comparison.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |
| 2 | 82.7 | 4.58 (d, J=8.0) |
| 3 | 68.9 | 3.97 (m) |
| 4 | 28.5 | 2.49 (dd, J=16.0, 8.0), 2.87 (dd, J=16.0, 5.2) |
| 4a | 100.8 | - |
| 5 | 157.9 | - |
| 6 | 96.2 | 5.92 (d, J=2.1) |
| 7 | 157.6 | - |
| 8 | 95.5 | 5.83 (d, J=2.1) |
| 8a | 157.3 | - |
| 1' | 131.5 | - |
| 2', 6' | 128.8 | 7.21 (d, J=8.5) |
| 3', 5' | 115.6 | 6.77 (d, J=8.5) |
| 4' | 159.6 | - |
Note: NMR data can vary slightly depending on the solvent and instrument.
Biological Activity and Signaling Pathways
Afzelechin has been identified as an inhibitor of α-glucosidase, an enzyme involved in the digestion of carbohydrates[1]. Inhibition of this enzyme can delay glucose absorption and be beneficial in managing type 2 diabetes. The glycosylation of Afzelechin could potentially modulate this activity. Further research is needed to determine the specific biological targets and signaling pathways of this compound.
Potential Mechanism of Action of Afzelechin:
Conclusion
This technical guide provides a framework for the synthesis and characterization of this compound. While a specific published protocol for its synthesis is lacking, established methods in flavonoid chemistry, particularly the Koenigs-Knorr reaction and enzymatic glycosylation, offer viable routes to obtain this compound. The detailed characterization plan outlined here, utilizing mass spectrometry and NMR spectroscopy, will be essential for confirming the structure of the synthesized molecule. Further investigation into the biological activities of this compound is warranted to understand how glycosylation with xylose modulates the pharmacological profile of the parent Afzelechin.
References
- 1. Afzelechin | C15H14O5 | CID 442154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycosylation of flavonoids by sucrose- and starch-utilizing glycoside hydrolases: A practical approach to enhance glycodiversification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS:512781-45-2 | Manufacturer ChemFaces [chemfaces.com]
- 7. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of flavonol 3-O-glycoside by UGT78D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Flavonoid O-Pentosides by Escherichia coli through Engineering of Nucleotide Sugar Pathways and Glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. Enzymatic synthesis of hydroquinone beta-xyloside from xylooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
In Vitro Antioxidant Potential of Afzelechin 3-O-xyloside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Afzelechin 3-O-xyloside, a naturally occurring flavonoid glycoside, is a subject of growing interest within the scientific community due to its potential health benefits, particularly its antioxidant properties. Flavonoids are well-established as potent antioxidants, capable of mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. This technical guide provides a comprehensive overview of the in vitro antioxidant potential of afzelechin and its derivatives. While direct quantitative data for this compound is limited in publicly available literature, this document synthesizes the existing knowledge on closely related compounds, outlines detailed experimental protocols for assessing antioxidant activity, and illustrates the key signaling pathways involved.
Quantitative Antioxidant Data
| Compound | Assay | IC50 Value (µM) | IC50 Value (µg/mL) | Reference |
| (+)-Afzelechin | ABTS Radical Scavenging | 23.7 µM | - | [1] |
| (+)-Afzelechin | DPPH Radical Scavenging | 57.7 µM | - | [1] |
| Afzelechin 3-O-alpha-L-rhamnopyranoside | DPPH Radical Scavenging | - | 7.1 ± 0.1 µg/mL | |
| Afzelechin 3-O-alpha-L-rhamnopyranoside | ABTS Radical Scavenging | - | 14.8 ± 0.1 µg/mL |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological or biochemical function by 50%. A lower IC50 value indicates greater antioxidant activity.
Experimental Protocols for In Vitro Antioxidant Assays
The following are detailed methodologies for three widely used in vitro antioxidant capacity assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, and Ferric Reducing Antioxidant Power (FRAP) Assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test and Control Solutions: Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions to obtain a range of concentrations.
-
Assay Protocol:
-
In a 96-well plate, add 100 µL of the various concentrations of the test compound or positive control to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the respective sample concentrations and 100 µL of the solvent.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. After incubation, measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the blank.
-
A_sample is the absorbance of the test compound or positive control.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K2S2O8)
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test and Control Solutions: Prepare serial dilutions of the test compound and positive control.
-
Assay Protocol:
-
Add 20 µL of the various concentrations of the test compound or positive control to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 6 minutes. Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows:
Where:
-
A_control is the absorbance of the ABTS•+ working solution without the sample.
-
A_sample is the absorbance of the reaction mixture with the sample.
-
-
Determination of IC50: The IC50 value is calculated from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compound
-
Positive control (e.g., Ferrous sulfate (B86663) or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Test and Control Solutions: Prepare serial dilutions of the test compound and positive control.
-
Assay Protocol:
-
Add 20 µL of the diluted test compound or positive control to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the absorbance at 593 nm.
-
Calculation of Antioxidant Power: The antioxidant capacity is determined from a standard curve prepared using a known concentration of ferrous sulfate or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.
Signaling Pathways and Mechanisms of Action
Flavonoids, including afzelechin and its glycosides, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. One of the most critical pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Nrf2 Signaling Pathway Activation by Afzelechin
Studies on (+)-afzelechin have shown that it can facilitate the nuclear translocation of Nrf2. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like afzelechin, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Caption: Nrf2 signaling pathway activation by this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro screening of the antioxidant potential of a natural compound like this compound.
Caption: General workflow for in vitro antioxidant potential screening.
Conclusion
While further research is required to specifically quantify the in vitro antioxidant potential of this compound, the available data on its aglycone and related glycosides suggest a significant capacity for radical scavenging and cellular protection. The established methodologies for DPPH, ABTS, and FRAP assays provide a robust framework for future investigations. Furthermore, the elucidation of its potential to modulate the Nrf2 signaling pathway highlights a mechanism of action that extends beyond direct chemical neutralization of free radicals, suggesting a role in upregulating the endogenous antioxidant defense system. This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, providing the necessary protocols and conceptual framework to explore the full therapeutic potential of this compound.
References
The Cytotoxic Potential of Afzelechin 3-O-xyloside: A Review of Preliminary Evidence and Future Directions
For Immediate Release
Shanghai, China – December 5, 2025 – While direct, in-depth research on the cytotoxic effects of Afzelechin 3-O-xyloside on cancer cells remains nascent, preliminary investigations into related compounds and plant extracts suggest a promising avenue for future oncological research. This technical guide provides a comprehensive overview of the current landscape, detailing the limited available information and outlining the necessary experimental protocols and potential signaling pathways that warrant further investigation.
This compound, a flavonoid glycoside with the CAS number 512781-45-2, belongs to the flavan-3-ol (B1228485) class of polyphenols. While specific studies on its direct anti-cancer activity are not yet available in the public domain, research on the aglycone (+)-afzelechin and other afzelechin derivatives has demonstrated anti-inflammatory and potential anti-cancer properties, providing a strong rationale for the targeted study of this compound.
Current State of Research
To date, no peer-reviewed studies have been identified that specifically quantify the cytotoxic effects of this compound on cancer cell lines, establish IC50 values, or elucidate the precise molecular mechanisms of action. The scientific literature does, however, contain reports on the anti-cancer activities of plant extracts known to be rich in afzelechin and its derivatives. For instance, extracts from Cassipourea gerrardii, a plant from which this compound can be sourced, have been shown to exhibit cytotoxic properties. However, these studies do not isolate the effects of this compound from the myriad of other phytochemicals present in the extract.
Proposed Experimental Protocols for Future Investigation
To rigorously assess the preliminary cytotoxic effects of this compound, a standardized set of in vitro experiments is essential. The following protocols are recommended for researchers and drug development professionals.
Cell Viability and Cytotoxicity Assays
A foundational step in evaluating the anti-cancer potential of a novel compound is to determine its effect on cell viability and proliferation.
Table 1: Proposed Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Recommended Cancer Cell Lines |
| MTT Assay | Mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. | Colorimetric measurement of formazan concentration, proportional to the number of viable cells. | A panel including but not limited to: MCF-7 (breast), PC-3 (prostate), A549 (lung), HCT116 (colon), HeLa (cervical). |
| LDH Release Assay | Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity. | Enzymatic assay to quantify LDH activity in the cell culture supernatant. | Same as MTT Assay. |
| Trypan Blue Exclusion Assay | Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up. | Microscopic counting of stained (non-viable) and unstained (viable) cells. | Same as MTT Assay. |
Apoptosis Assays
To understand if the cytotoxic effects are mediated by programmed cell death, a series of apoptosis assays should be conducted.
Table 2: Proposed Apoptosis Assays
| Assay | Principle | Endpoint Measured |
| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI stains the nucleus of late apoptotic and necrotic cells. | Flow cytometric quantification of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. |
| Caspase Activity Assays | Measures the activity of key executioner caspases (e.g., caspase-3, -7) and initiator caspases (e.g., caspase-8, -9) involved in the apoptotic cascade. | Fluorometric or colorimetric measurement of caspase substrate cleavage. |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks. | Microscopic or flow cytometric detection of labeled cells. |
Postulated Signaling Pathways and Visualization
Based on the known mechanisms of other flavonoids, this compound may exert its cytotoxic effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. A proposed workflow for investigating these pathways is presented below.
Further investigation could reveal interactions with key regulatory proteins. A hypothetical signaling cascade is depicted below, highlighting potential targets for this compound.
Conclusion and Future Outlook
While the direct cytotoxic effects of this compound on cancer cells are yet to be definitively characterized, the existing body of research on related flavonoids provides a compelling basis for its investigation as a potential anti-cancer agent. The experimental framework outlined in this guide offers a systematic approach to elucidating its efficacy and mechanism of action. Future research should focus on isolating or synthesizing pure this compound and conducting rigorous in vitro and subsequent in vivo studies to validate its therapeutic potential. Such efforts will be crucial in determining if this natural compound can be developed into a novel therapeutic for the treatment of cancer.
Afzelechin 3-O-xyloside: A Technical Overview of a Bioactive Flavonoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afzelechin 3-O-xyloside is a naturally occurring flavonoid, a class of polyphenolic compounds widely recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the available chemical data for this compound. Due to the limited specific research on this particular glycoside, this document also presents an in-depth analysis of the well-documented biological activities and associated experimental protocols of its aglycone, (+)-afzelechin. This information serves as a valuable resource for researchers investigating the potential therapeutic applications of afzelechin derivatives.
Chemical Data of this compound
This compound has been identified and characterized, with its fundamental chemical properties summarized in the table below.
| Property | Value | Source |
| CAS Number | 512781-45-2 | [1][2] |
| Molecular Formula | C₂₀H₂₂O₉ | [1] |
| Molecular Weight | 406.38 g/mol | [1] |
| Class | Flavonoid | [1][3] |
| Natural Source | Barks of Cassipourea gerrardii | [1][3] |
Biological Activities and Experimental Protocols of (+)-Afzelechin
While specific experimental data on the biological activities of this compound are not extensively available, significant research has been conducted on its aglycone, (+)-afzelechin. These studies provide a strong foundation for understanding the potential pharmacological profile of its glycosylated form. The primary activities reported for (+)-afzelechin are its anti-inflammatory and antioxidant effects.
Anti-inflammatory Activity
(+)-Afzelechin has demonstrated potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[4]
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.
-
Treatment: HUVECs are pre-treated with various concentrations of (+)-afzelechin (typically in the range of 2-20 µM) for a specified period (e.g., 6 hours).
-
Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).
-
Analysis of Inflammatory Markers:
-
Western Blotting: The expression levels of key inflammatory proteins such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and components of the NF-κB and STAT-1 signaling pathways are analyzed by Western blotting.[4][5]
-
Luciferase Reporter Assay: The activity of transcription factors like NF-κB and the antioxidant response element (ARE) is quantified using luciferase reporter assays.[4][5]
-
Measurement of NO and PGE₂: The production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) is measured in the cell culture supernatant using commercially available kits.[4]
-
The anti-inflammatory effects of (+)-afzelechin are mediated through the modulation of the NF-κB and Nrf2 signaling pathways.
Caption: Anti-inflammatory action of (+)-Afzelechin.
Antioxidant Activity
(+)-Afzelechin exhibits significant radical scavenging properties, which contribute to its protective effects against oxidative stress.[6]
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it. The reduction in DPPH is monitored by a decrease in absorbance at a specific wavelength (typically around 517 nm).
-
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Different concentrations of (+)-afzelechin are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.
-
-
Principle: The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] radical cation is generated by the oxidation of ABTS with potassium persulfate. Antioxidants reduce the pre-formed radical, causing a decolorization that is measured spectrophotometrically (typically around 734 nm).
-
Procedure:
-
The ABTS radical cation solution is prepared and diluted to a specific absorbance.
-
Different concentrations of (+)-afzelechin are added to the ABTS radical solution.
-
After a short incubation period, the absorbance is measured.
-
The percentage of ABTS radical scavenging activity is calculated, and the IC₅₀ value is determined.
-
Conclusion and Future Directions
This compound is a flavonoid with a defined chemical structure. While direct experimental evidence for its biological activity is currently limited, the extensive research on its aglycone, (+)-afzelechin, strongly suggests potential anti-inflammatory and antioxidant properties. The detailed experimental protocols provided for (+)-afzelechin can serve as a methodological basis for future investigations into the specific activities of this compound. Further research is warranted to elucidate the precise pharmacological profile of this glycoside and to determine if the xyloside moiety enhances or alters the biological effects of the afzelechin core. Such studies will be crucial for unlocking the full therapeutic potential of this natural compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (+)-Afzelechin | CAS:2545-00-8 | Manufacturer ChemFaces [chemfaces.com]
The Elusive Afzelechin 3-O-xyloside: A Technical Overview of its Putative Origins and the Broader Afzelechin Glycoside Family
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the current scientific understanding of the natural occurrence of Afzelechin 3-O-xyloside in medicinal plants. Extensive database searches and a review of the available literature indicate a significant scarcity of specific research on this particular phytochemical. While chemical suppliers list Cassipourea gerrardii as a potential source, primary scientific literature detailing its isolation, quantification, and biological activity is not available.[1][2] This guide, therefore, expands its scope to provide a comprehensive overview of the parent compound, afzelechin, and its more extensively studied glycoside derivatives. The methodologies for isolation and analysis, along with the known biological activities of these related compounds, are presented to offer a foundational understanding that can inform future research into this compound.
The Natural Occurrence of Afzelechin and its Glycosides
Afzelechin is a flavan-3-ol, a type of flavonoid, that has been identified in a variety of plants.[3] Its glycosidic derivatives, where a sugar moiety is attached to the afzelechin backbone, are also found in nature. While the xyloside form remains largely uncharacterized in the scientific literature, other glycosides, such as Afzelechin 3-O-alpha-L-rhamnopyranoside, have been reported in species like Artocarpus tonkinensis and Cassipourea malosana.[4]
The available, albeit limited, information suggests that the primary source for this compound is the bark of Cassipourea gerrardii.[1][2] However, without published research, details on the concentration and prevalence of this compound within this or any other medicinal plant remain unknown.
Table 1: Reported Natural Sources of Afzelechin and its Glycosides
| Compound | Plant Species | Plant Part | Reference(s) |
| This compound | Cassipourea gerrardii | Bark | [1][2] |
| Afzelechin | Prunus persica, Wisteria floribunda, Hovenia dulcis, Pinus halepensis, Typha capensis | Not specified, Bark, Not specified | [3][5][6] |
| Epiafzelechin | Cassia sieberiana | Root Bark | [7] |
| Afzelechin 3-O-alpha-L-rhamnopyranoside | Artocarpus tonkinensis, Cassipourea malosana, Averrhoa bilimbi | Not specified, Not specified, Leaves | [4][8] |
Note: The presence of this compound in Cassipourea gerrardii is based on information from chemical suppliers and has not been independently verified in peer-reviewed scientific literature.
Methodologies for Isolation and Identification
Due to the lack of specific protocols for this compound, this section outlines a generalized experimental workflow for the isolation and identification of afzelechin and its glycosides from plant material. This protocol is a composite of standard methodologies used in phytochemical research.
Extraction
-
Plant Material Preparation : The selected plant part (e.g., bark, leaves, roots) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction : The powdered plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol, often using a Soxhlet apparatus or maceration with agitation. This initial extraction aims to isolate a broad range of phytochemicals, including flavonoids and their glycosides.[9]
-
Solvent Removal : The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Purification
-
Liquid-Liquid Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol). This step separates compounds based on their polarity, with flavonoid glycosides typically concentrating in the more polar fractions (ethyl acetate and n-butanol).
-
Column Chromatography : The enriched fraction is subjected to column chromatography for further separation. Common stationary phases include silica (B1680970) gel or Sephadex LH-20. Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing the target compounds are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase, often a mixture of water and methanol or acetonitrile.[10]
Structure Elucidation
The purified compound's structure is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed structure, including the stereochemistry and the position of the glycosidic linkage.
Below is a conceptual workflow for the isolation and identification of afzelechin glycosides.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | CAS:512781-45-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. Afzelechin | C15H14O5 | CID 442154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. afzelechin-3-O-alpha-Lrhamnopyranoside | C21H24O9 | CID 44584170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. iiste.org [iiste.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. wjpsonline.com [wjpsonline.com]
- 10. Isolation and structural elucidation of some glycosides from the rhizomes of smaller galanga (Alpinia officinarum Hance) - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Afzelechin 3-O-xyloside: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afzelechin 3-O-xyloside is a flavonoid glycoside that has been identified in plant species such as Cassipourea gerrardii.[1] As a member of the flavan-3-ol (B1228485) class, it is of interest to researchers for its potential biological activities. The structural elucidation of such natural products relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide serves as a reference for the anticipated spectroscopic data and the methodologies employed in its acquisition and analysis.
Predicted Spectroscopic Data
The spectroscopic data for this compound is determined by the combination of its aglycone, afzelechin, and the attached xylopyranoside moiety at the 3-O position.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a molecule. For this compound (C₂₀H₂₂O₉), the expected data from high-resolution mass spectrometry (HRMS) would be:
| Ionization Mode | Adduct | Calculated m/z |
| ESI+ | [M+H]⁺ | 407.1337 |
| ESI+ | [M+Na]⁺ | 429.1156 |
| ESI- | [M-H]⁻ | 405.1191 |
Tandem MS (MS/MS) experiments would be expected to show a characteristic loss of the xylose moiety (a neutral loss of 132 Da), resulting in a fragment ion corresponding to the afzelechin aglycone at m/z 275 in positive mode or m/z 273 in negative mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts are influenced by the electronic environment of each nucleus.
The proton NMR spectrum of this compound would exhibit signals corresponding to both the afzelechin and xylose units. The presence of the xyloside at the 3-position of the afzelechin core would lead to a downfield shift of the H-3 proton signal compared to the free aglycone.
Table 1: Predicted ¹H NMR Chemical Shifts (δ ppm) for this compound
| Position | Predicted Chemical Shift (δ ppm) and Multiplicity |
| Afzelechin Moiety | |
| H-2 | ~4.8 - 5.2 (d) |
| H-3 | ~4.0 - 4.5 (m) |
| H-4α | ~2.8 - 3.0 (dd) |
| H-4β | ~2.6 - 2.8 (dd) |
| H-6 | ~5.9 - 6.1 (d) |
| H-8 | ~5.9 - 6.1 (d) |
| H-2' | ~7.2 - 7.4 (d) |
| H-3' | ~6.7 - 6.9 (d) |
| H-5' | ~6.7 - 6.9 (d) |
| H-6' | ~7.2 - 7.4 (d) |
| Xylose Moiety | |
| H-1'' | ~4.3 - 4.6 (d) |
| H-2'' - H-5'' | ~3.2 - 4.0 (m) |
Note: Predicted values are based on known data for similar flavonoid glycosides. Actual values may vary depending on the solvent and experimental conditions.
The carbon NMR spectrum would show 20 distinct signals, corresponding to the 15 carbons of the afzelechin core and the 5 carbons of the xylose unit. The attachment of the xylose at C-3 would cause a significant downfield shift for this carbon and a slight upfield shift for the adjacent C-2 and C-4 carbons compared to the aglycone.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ ppm) for this compound
| Position | Predicted Chemical Shift (δ ppm) |
| Afzelechin Moiety | |
| C-2 | ~79 - 82 |
| C-3 | ~75 - 78 |
| C-4 | ~28 - 30 |
| C-4a | ~99 - 101 |
| C-5 | ~156 - 158 |
| C-6 | ~95 - 97 |
| C-7 | ~157 - 159 |
| C-8 | ~94 - 96 |
| C-8a | ~155 - 157 |
| C-1' | ~130 - 132 |
| C-2' | ~128 - 130 |
| C-3' | ~115 - 117 |
| C-4' | ~157 - 159 |
| C-5' | ~115 - 117 |
| C-6' | ~128 - 130 |
| Xylose Moiety | |
| C-1'' | ~100 - 103 |
| C-2'' | ~73 - 75 |
| C-3'' | ~76 - 78 |
| C-4'' | ~70 - 72 |
| C-5'' | ~66 - 68 |
Note: Predicted values are based on known data for similar flavonoid glycosides. Actual values may vary depending on the solvent and experimental conditions.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for the accurate structural elucidation of natural products. The following are detailed methodologies for the key experiments.
Sample Preparation
-
Isolation: this compound would be isolated from its natural source, such as the bark of Cassipourea gerrardii, using a combination of chromatographic techniques, including column chromatography over silica (B1680970) gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC).
-
Purity Assessment: The purity of the isolated compound should be assessed by analytical HPLC with UV detection and/or LC-MS.
-
NMR Sample: For NMR analysis, approximately 1-5 mg of the purified compound is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or acetone-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.
-
MS Sample: For MS analysis, a dilute solution of the sample (typically 1-10 µg/mL) is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) with or without the addition of a small amount of an acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) to promote ionization.
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source is typically used.
-
Ionization: ESI is the preferred method for analyzing flavonoid glycosides due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.
-
Data Acquisition:
-
Full Scan MS: The instrument is operated in full scan mode over a mass range of m/z 100-1000 to detect the molecular ions ([M+H]⁺, [M+Na]⁺, [M-H]⁻).
-
Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.
-
NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is required to obtain well-resolved spectra.
-
1D NMR Experiments:
-
¹H NMR: Standard proton spectra are acquired to determine the chemical shifts, coupling constants, and integration of all proton signals.
-
¹³C NMR: Carbon spectra are acquired to identify the number of unique carbon environments. Proton-decoupled spectra are standard. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, which is crucial for assigning protons within the same spin system (e.g., within the xylose ring or the afzelechin C-ring).
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹JCH), allowing for the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons (²JCH and ³JCH). This is a key experiment for connecting different spin systems and establishing the overall structure, including the position of the glycosidic linkage between the xylose and the afzelechin core.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which can help to determine the relative stereochemistry of the molecule.
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like this compound.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Afzelechin 3-O-xyloside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the extraction and purification of Afzelechin 3-O-xyloside, a flavonoid glycoside sourced from the bark of Cassipourea gerrardii. While specific literature detailing the isolation of this compound is limited, this document outlines a robust, generalized protocol based on established techniques for similar flavonoid glycosides, particularly those from the Cassipourea genus.
Introduction
This compound is a natural flavonoid glycoside. Flavonoids and their glycosides are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. The protocols outlined below are designed to provide a starting point for the isolation and purification of this compound for research and drug development purposes. The primary known source of this compound is the bark of Cassipourea gerrardii[1].
Extraction Methodologies
The selection of an appropriate extraction method is critical for maximizing the yield and purity of the target compound. Both conventional and modern techniques can be employed for the extraction of flavonoids from plant materials.
Conventional Extraction Methods
Conventional methods are widely used due to their simplicity and cost-effectiveness.
-
Maceration: This technique involves soaking the powdered plant material in a suitable solvent for an extended period with occasional agitation.
-
Percolation: In this method, the solvent is allowed to pass slowly through the powdered plant material packed in a column.
-
Soxhlet Extraction: This is a continuous extraction method that uses a specialized apparatus to cycle a heated solvent through the plant material, allowing for a more efficient extraction.
Modern Extraction Methods
Modern techniques offer advantages such as reduced extraction time, lower solvent consumption, and higher efficiency.
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
Table 1: Comparison of Extraction Methods for Flavonoids
| Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking in solvent at room temperature | Simple, low cost, suitable for thermolabile compounds | Time-consuming, large solvent volume, lower yield |
| Percolation | Continuous slow passage of solvent | More efficient than maceration | Can be slow, requires more equipment |
| Soxhlet | Continuous reflux of hot solvent | High extraction efficiency, less solvent than maceration | Not suitable for thermolabile compounds |
| UAE | Acoustic cavitation | Reduced time and solvent, improved yield | Potential for degradation with high power/time |
| MAE | Microwave heating | Very fast, low solvent use, high efficiency | Requires specialized equipment, potential for hotspots |
Proposed Extraction Protocol for this compound
This protocol is a generalized procedure based on common practices for flavonoid glycoside extraction. Optimization of parameters such as solvent composition, temperature, and time may be necessary.
3.1. Plant Material Preparation
-
Obtain the bark of Cassipourea gerrardii.
-
Wash the bark thoroughly to remove any dirt and debris.
-
Dry the bark in a well-ventilated area or in an oven at a low temperature (40-50°C) to prevent degradation of the target compound.
-
Grind the dried bark into a fine powder to increase the surface area for extraction.
3.2. Solvent Extraction
-
Place the powdered bark material in a suitable extraction vessel.
-
Add an 80% aqueous methanol (B129727) or ethanol (B145695) solution to the powder in a 1:10 solid-to-solvent ratio (w/v).
-
Choose one of the following extraction methods:
-
Maceration: Stir the mixture at room temperature for 24-48 hours.
-
Soxhlet Extraction: Extract for 6-8 hours.
-
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification Methodologies
Purification of the crude extract is essential to isolate this compound from other co-extracted compounds. Chromatographic techniques are the most effective for this purpose.
Liquid-Liquid Partitioning
The crude extract can be subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is water and ethyl acetate (B1210297). The more polar glycosides, including this compound, are expected to remain in the aqueous or ethyl acetate fraction.
Column Chromatography
Column chromatography is a powerful technique for the separation of individual compounds from a complex mixture.
-
Macroporous Resin Chromatography: Effective for the initial cleanup and enrichment of flavonoids from the crude extract.
-
Sephadex LH-20 Chromatography: A size-exclusion and partition chromatography method that is highly effective for the purification of flavonoids.
-
Silica Gel Chromatography: Can be used for further purification, often with a gradient elution system.
-
Reverse-Phase (C18) Chromatography: Separates compounds based on their hydrophobicity and is suitable for the final purification steps.
Proposed Purification Protocol for this compound
This multi-step protocol is designed to achieve a high purity of the target compound.
5.1. Initial Fractionation
-
Dissolve the crude extract in water and perform liquid-liquid partitioning with ethyl acetate.
-
Collect the ethyl acetate fraction, which is expected to contain this compound.
-
Evaporate the ethyl acetate under reduced pressure to obtain a semi-purified extract.
5.2. Column Chromatography I: Macroporous Resin
-
Dissolve the semi-purified extract in a minimal amount of the loading solvent (e.g., 10% ethanol).
-
Load the solution onto a pre-equilibrated macroporous resin column (e.g., HP-20).
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the flavonoids with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the target compound.
5.3. Column Chromatography II: Sephadex LH-20
-
Pool and concentrate the fractions rich in this compound.
-
Dissolve the residue in methanol.
-
Apply the solution to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions.
-
Monitor the fractions by TLC, visualizing with a suitable spray reagent (e.g., vanillin-sulfuric acid).
5.4. Final Purification: Preparative HPLC
-
For obtaining high-purity this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column is recommended.
-
A typical mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile.
-
The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Summary of a Generic Purification Strategy for Flavonoid Glycosides
| Step | Technique | Stationary Phase | Mobile Phase (Example) | Purpose |
| 1 | Liquid-Liquid Partitioning | - | Water/Ethyl Acetate | Initial separation based on polarity |
| 2 | Macroporous Resin Column | HP-20, XAD-4 | Water, Ethanol (stepwise gradient) | Removal of sugars and other polar impurities |
| 3 | Sephadex LH-20 Column | Sephadex LH-20 | Methanol or Ethanol | Separation based on size and polarity |
| 4 | Preparative HPLC | C18 Silica Gel | Water (0.1% Formic Acid)/Acetonitrile (gradient) | Final purification to high purity |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for this compound isolation.
Concluding Remarks
The protocols provided herein offer a solid foundation for the successful extraction and purification of this compound. It is important to note that empirical optimization of each step is crucial to achieve the best results in terms of yield and purity. Analytical monitoring at each stage of the process is highly recommended to track the target compound and ensure the efficiency of the purification strategy.
References
Application Note: Quantification of Afzelechin 3-O-xyloside using High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Afzelechin 3-O-xyloside, a flavonoid glycoside. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a reliable and reproducible approach for the determination of this compound in various samples. This document provides the detailed protocol, system parameters, and data presentation guidelines for researchers, scientists, and professionals in drug development.
Introduction
This compound is a naturally occurring flavonoid found in plant species such as Cassipourea gerrardii. Flavonoids and their glycosides are of significant interest in pharmaceutical and nutraceutical research due to their potential biological activities. Accurate quantification of these compounds is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and accuracy. This application note outlines a robust HPLC method for the quantification of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended for the separation.
-
Analytical Standard: this compound reference standard (purity ≥98%).
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).
-
Sample Preparation: Samples containing this compound.
Chromatographic Conditions
A gradient elution is employed for the optimal separation of this compound from other components in the sample matrix.
| Parameter | Recommended Setting |
| Column | Reversed-phase C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 278 nm |
| Run Time | Approximately 20 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 60 | 40 |
| 17.0 | 10 | 90 |
| 18.0 | 90 | 10 |
| 20.0 | 90 | 10 |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. This stock solution can be stored at -20°C for up to one month.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL. These solutions should be used to construct a calibration curve.
Sample Preparation: The sample preparation will vary depending on the matrix. For plant extracts, a solid-liquid extraction followed by filtration is typically required.
-
Accurately weigh a known amount of the sample.
-
Extract the sample with a suitable solvent (e.g., methanol, ethanol) using sonication or maceration.
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered extract with methanol if necessary to bring the concentration of this compound within the range of the calibration curve.
Method Validation (Representative Data)
The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following are typical validation parameters and their acceptable limits.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | Intra-day: ≤ 2%, Inter-day: ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| System Suitability | Tailing factor ≤ 2.0, Theoretical plates > 2000, %RSD of peak area and retention time ≤ 2% |
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Data Analysis
The concentration of this compound in the samples is determined by creating a calibration curve from the peak areas of the working standard solutions. The peak area of this compound in the sample chromatogram is then used to calculate its concentration using the linear regression equation derived from the calibration curve.
Calculation:
Concentration (µg/mL) = (Peak Area - y-intercept) / slope
The final concentration in the original sample should be calculated by taking into account any dilution factors used during sample preparation.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The method is suitable for use in research and quality control environments. Adherence to the detailed protocol and proper method validation will ensure high-quality, reproducible results.
Application Notes and Protocols: Solubility of Afzelechin 3-O-xyloside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afzelechin 3-O-xyloside is a flavonoid glycoside, a class of natural products known for a wide range of biological activities. Understanding its solubility in different solvents is a critical first step in research and development for pharmacological studies, formulation development, and in vitro and in vivo testing. These application notes provide a summary of the expected solubility of this compound based on the general properties of flavonoid glycosides and a detailed protocol for determining its solubility experimentally.
Data Presentation: Qualitative Solubility of this compound
| Solvent | Expected Qualitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of polar compounds for biological assays.[2] |
| Pyridine | Soluble | Mentioned as a solvent by chemical suppliers.[2] |
| Methanol | Soluble | A polar protic solvent often used for extracting and dissolving flavonoid glycosides.[1][2][3] |
| Ethanol (B145695) | Soluble | Similar to methanol, ethanol is a common solvent for flavonoids and is less toxic, making it suitable for certain applications.[2][3][4] |
| Water | Sparingly Soluble to Insoluble | The glycosidic moiety increases water solubility compared to the aglycone, but overall solubility may still be limited. Solubility can be pH-dependent.[5] |
| Acetone | Moderately Soluble | Often used in the extraction and analysis of flavonoids.[4][5] |
| Ethyl Acetate | Sparingly Soluble | A solvent of intermediate polarity; solubility of polar glycosides is expected to be limited.[4] |
| Acetonitrile | Sparingly Soluble | While used in HPLC, the solubility of some glycosylated flavonoids can be low in acetonitrile.[5] |
| Dichloromethane | Insoluble | A non-polar solvent, generally not suitable for dissolving polar flavonoid glycosides.[1] |
| Hexane | Insoluble | A non-polar solvent, unsuitable for dissolving polar compounds like flavonoid glycosides. |
Experimental Protocols: Determination of this compound Solubility
The following protocol describes the isothermal shake-flask method, a common and reliable technique for determining the solubility of a solid compound in a liquid solvent.[6]
Materials:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, Methanol, Ethanol, Water)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator with shaking capabilities
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent (e.g., 5 mL). The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials at a constant speed for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.[5] Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 12 hours to allow the excess solid to settle.[6]
-
Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any remaining solid particles.[5]
-
Dilute the filtered solution with a known volume of a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Analyze the standard solutions and the diluted sample solution by HPLC.
-
Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
There is currently no specific signaling pathway well-established for this compound in the scientific literature. Therefore, a signaling pathway diagram cannot be provided at this time. Researchers are encouraged to investigate the biological activities of this compound to elucidate its mechanism of action.
References
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Afzelechin 3-O-xyloside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Afzelechin 3-O-xyloside is a flavonoid, a class of natural compounds known for their diverse biological activities. Flavonoids are being extensively investigated for their therapeutic potential, including their anti-inflammatory properties.[1][2] This document provides detailed application notes and protocols for the in vitro evaluation of the anti-inflammatory effects of this compound. The provided information is based on studies conducted on the closely related compound (+)-afzelechin, which has demonstrated significant anti-inflammatory activity by modulating key inflammatory pathways.[3][4][5] These protocols can be adapted to assess the anti-inflammatory potential of this compound and similar test compounds.
Mechanism of Action
(+)-Afzelechin has been shown to exert its anti-inflammatory effects through the modulation of several key signaling pathways. It has been observed to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][3][4] The underlying mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[4] Furthermore, (+)-afzelechin has been found to interfere with the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) signaling pathway and activate the PI3K/Akt/mTOR pathway, leading to a reduction in the inflammatory response.[3][5]
Signaling Pathway of (+)-Afzelechin in Inflammation
Caption: Proposed anti-inflammatory signaling pathway of Afzelechin.
Experimental Workflow
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates (for viability and NO assays) or 6-well plates (for protein and cytokine analysis) at an appropriate density and allow them to adhere overnight.
-
The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
2. Cell Viability Assay (MTT Assay)
-
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: The Griess reagent detects nitrite (B80452) (a stable product of NO) in the cell culture supernatant.
-
Protocol:
-
After 24 hours of LPS stimulation, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
-
4. Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after the treatment period.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant samples, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.
-
5. Western Blot Analysis for iNOS and COX-2 Expression
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (iNOS and COX-2) in cell lysates.
-
Protocol:
-
After treatment, wash the cells in the 6-well plates with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
-
Data Presentation
The following tables summarize the expected outcomes based on the reported anti-inflammatory activity of (+)-afzelechin. These tables should be populated with experimental data obtained for this compound.
Table 1: Effect of (+)-Afzelechin on NO Production in LPS-Stimulated Macrophages
| Treatment | Concentration (µM) | NO Production (% of LPS control) |
| Control | - | ~0% |
| LPS (1 µg/mL) | - | 100% |
| (+)-Afzelechin + LPS | 10 | Data Not Available |
| (+)-Afzelechin + LPS | 25 | Data Not Available |
| (+)-Afzelechin + LPS | 50 | Significantly Reduced |
Data based on the finding that (+)-afzelechin reduces iNOS/NO levels.[4]
Table 2: Effect of (+)-Afzelechin on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Treatment | Concentration (µM) | TNF-α (% of LPS control) | IL-1β (% of LPS control) | IL-6 (% of LPS control) |
| Control | - | ~0% | ~0% | ~0% |
| LPS (1 µg/mL) | - | 100% | 100% | 100% |
| (+)-Afzelechin + LPS | 10 | Data Not Available | Data Not Available | Data Not Available |
| (+)-Afzelechin + LPS | 25 | Data Not Available | Data Not Available | Data Not Available |
| (+)-Afzelechin + LPS | 50 | Significantly Reduced | Significantly Reduced | Data Not Available |
Data based on the finding that (+)-afzelechin lowers the expression of inflammatory cytokines like TNF-α and IL-1β.[3][4]
Table 3: Effect of (+)-Afzelechin on iNOS and COX-2 Protein Expression in LPS-Stimulated Macrophages
| Treatment | Concentration (µM) | iNOS Expression (% of LPS control) | COX-2 Expression (% of LPS control) |
| Control | - | ~0% | ~0% |
| LPS (1 µg/mL) | - | 100% | 100% |
| (+)-Afzelechin + LPS | 10 | Data Not Available | Data Not Available |
| (+)-Afzelechin + LPS | 25 | Data Not Available | Data Not Available |
| (+)-Afzelechin + LPS | 50 | Significantly Reduced | Significantly Reduced |
Data based on the finding that (+)-afzelechin reduces the levels of COX-2 and iNOS.[4]
The protocols outlined in this document provide a comprehensive framework for evaluating the in vitro anti-inflammatory properties of this compound. Based on the available data for the structurally similar compound (+)-afzelechin, it is hypothesized that this compound may also exhibit significant anti-inflammatory activity by inhibiting the production of key inflammatory mediators and modulating associated signaling pathways. Further experimental validation using these protocols is necessary to confirm the anti-inflammatory potential of this compound and to elucidate its precise mechanism of action. This information will be valuable for the potential development of this compound as a novel anti-inflammatory agent.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Effects of (+)-Afzelechin on Particulate Matter-Induced Pulmonary Injury [biomolther.org]
- 4. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Cell Culture-Based Testing of Afzelechin 3-O-xyloside
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Afzelechin 3-O-xyloside is a flavonoid glycoside, a class of natural compounds known for a wide range of biological activities. Its aglycone, afzelechin, has demonstrated antioxidant, anti-inflammatory, anticancer, and cardioprotective properties.[1][2][3] The addition of a xyloside sugar moiety may influence its bioavailability, solubility, and specific cellular interactions, making it a compound of interest for therapeutic development.
These application notes provide detailed protocols for establishing a preliminary in vitro profile of this compound, focusing on its effects on cell viability, and its potential anti-inflammatory and antioxidant activities. The provided workflows and assays are standard, robust methods adaptable for high-throughput screening and detailed mechanistic studies.
Compound Handling and Preparation:
This compound is soluble in solvents like DMSO, methanol, and ethanol.[4] For cell culture experiments, it is crucial to prepare a high-concentration stock solution in sterile DMSO. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v), as higher concentrations can induce cytotoxicity and affect experimental outcomes.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells, providing a measure of cytotoxicity.
Experimental Workflow Diagram:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2, or RAW 264.7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 2X working solution of this compound in culture medium from a DMSO stock. A typical concentration range for initial screening is 0.1, 1, 10, 25, 50, and 100 µM. Include a "vehicle control" (0.1% DMSO in medium) and a "medium only" blank.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared 2X compound dilutions. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot the % viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Data Presentation:
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| Vehicle Control | 0.985 | 0.045 | 100.0 |
| 1 | 0.972 | 0.051 | 98.7 |
| 10 | 0.911 | 0.039 | 92.5 |
| 25 | 0.754 | 0.042 | 76.5 |
| 50 | 0.501 | 0.033 | 50.9 |
| 100 | 0.233 | 0.028 | 23.7 |
| IC50 (µM) | ~50 |
Protocol 2: Assessment of Anti-Inflammatory Activity
Principle: This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of NO is measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
Signaling Pathway Diagram:
Caption: Potential inhibition points of this compound in the NF-κB pathway.
Methodology:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Assay:
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature.
-
-
Measurement: Read the absorbance at 540 nm.
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite (0-100 µM).
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the % inhibition of NO production relative to the LPS-only treated group.
-
Data Presentation:
| Treatment | Concentration (µM) | Nitrite (µM) | % Inhibition of NO Production |
| Control (No LPS) | - | 1.5 | - |
| LPS Only | - | 45.2 | 0.0 |
| LPS + Afzelechin | 10 | 35.8 | 21.9 |
| LPS + Afzelechin | 25 | 22.1 | 52.2 |
| LPS + Afzelechin | 50 | 11.7 | 74.8 |
Protocol 3: Assessment of Cellular Antioxidant Activity (CAA)
Principle: The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) within cells.[5] DCFH-DA is cell-permeable and is de-esterified by intracellular esterases to non-fluorescent DCFH. In the presence of reactive oxygen species (ROS) generated by an initiator like AAPH, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). An effective antioxidant will reduce the rate of DCF formation.
Methodology:
-
Cell Seeding: Plate HepG2 cells in a 96-well black, clear-bottom plate at 6 x 10⁴ cells/well. Incubate for 24 hours.
-
Compound Loading: Remove medium and wash cells with PBS. Treat cells with 100 µL of medium containing various concentrations of this compound and 25 µM DCFH-DA. Incubate for 1 hour at 37°C.
-
Washing: Remove the treatment medium and wash the cells twice with 100 µL of warm PBS to remove extracellular compound and probe.
-
Oxidative Stress Induction: Add 100 µL of 600 µM AAPH solution (in PBS) to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence every 5 minutes for 1 hour using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.
-
Calculate the CAA value using the formula: % CAA = 100 - [(AUC_Sample / AUC_Control) * 100]
-
Results can be expressed as Quercetin (B1663063) Equivalents (QE) by comparing the CAA value to that of a quercetin standard curve.
-
Data Presentation:
| Treatment | Concentration (µM) | Area Under Curve (AUC) | Cellular Antioxidant Activity (%) |
| Control (AAPH only) | - | 15,800 | 0.0 |
| Afzelechin | 10 | 12,500 | 20.9 |
| Afzelechin | 25 | 8,900 | 43.7 |
| Afzelechin | 50 | 5,200 | 67.1 |
| Quercetin (Std) | 25 | 7,100 | 55.1 |
References
- 1. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound | CAS:512781-45-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Inhibition Studies with Afzelechin 3-O-xyloside
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Afzelechin, a flavan-3-ol, and its glycosidic derivatives are compounds of interest in pharmacological research due to their potential therapeutic properties, including antioxidant and enzyme inhibitory activities. This document provides a detailed framework for conducting enzymatic inhibition studies with Afzelechin 3-O-xyloside, a specific glycoside of Afzelechin. While specific inhibitory data for this compound is not widely available in the public domain, this document outlines the protocols for evaluating its inhibitory potential against key enzymes, based on the known activities of its aglycone, Afzelechin. The provided protocols for alpha-glucosidase and acetylcholinesterase inhibition assays serve as a template for researchers to investigate the bioactivity of this compound.
Data Presentation
The inhibitory activity of this compound against various enzymes can be quantified and summarized. The following table is a template illustrating how to present the quantitative data, such as the half-maximal inhibitory concentration (IC50), from experimental results.
| Enzyme Target | This compound IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| α-Glucosidase | Data to be determined | Acarbose (B1664774) | Reference value |
| Acetylcholinesterase (AChE) | Data to be determined | Galantamine | Reference value |
| Butyrylcholinesterase (BChE) | Data to be determined | Galantamine | Reference value |
| Tyrosinase | Data to be determined | Kojic Acid | Reference value |
| Xanthine Oxidase | Data to be determined | Allopurinol | Reference value |
Experimental Protocols
α-Glucosidase Inhibition Assay Protocol
This protocol is designed to assess the inhibitory effect of this compound on α-glucosidase activity, which is relevant for research into potential anti-diabetic agents.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Sodium phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 200 mM)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations.
-
Prepare a stock solution of acarbose in phosphate buffer.
-
Prepare the α-glucosidase enzyme solution in phosphate buffer (e.g., 0.2 U/mL).
-
Prepare the substrate solution of pNPG in phosphate buffer (e.g., 2.5 mM).
-
-
Assay in 96-Well Plate:
-
Add 50 µL of the this compound dilution or acarbose to the wells of a 96-well plate.
-
For the control wells, add 50 µL of phosphate buffer (with the same percentage of DMSO as the sample wells).
-
Add 100 µL of the α-glucosidase solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 200 mM sodium carbonate solution.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control reaction and Abs_sample is the absorbance of the reaction with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)
This protocol is used to evaluate the potential of this compound to inhibit acetylcholinesterase, a key target in the management of Alzheimer's disease.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound
-
Galantamine (positive control)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO and subsequent dilutions in Tris-HCl buffer.
-
Prepare a stock solution of galantamine in Tris-HCl buffer.
-
Prepare the AChE enzyme solution in Tris-HCl buffer (e.g., 0.1 U/mL).
-
Prepare the substrate solution of ATCI (e.g., 10 mM) and the DTNB solution (e.g., 10 mM) in Tris-HCl buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add 25 µL of the this compound dilution or galantamine.
-
Add 50 µL of Tris-HCl buffer.
-
Add 25 µL of the AChE solution.
-
Mix and incubate at 37°C for 15 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Add 25 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 where V_control is the reaction rate of the control and V_sample is the reaction rate with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: General workflow for an in vitro enzymatic inhibition assay.
Caption: Mechanism of competitive enzymatic inhibition.
Application Notes and Protocols: Afzelechin 3-O-xyloside in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afzelechin 3-O-xyloside, a flavonoid glycoside, is a promising natural compound for cosmetic applications due to its potential antioxidant, anti-inflammatory, and skin-aging-related benefits. This document provides detailed application notes and experimental protocols to guide researchers in evaluating and utilizing this compound in cosmetic formulations. The information is based on existing research on afzelechin and related flavonoids, providing a framework for investigating the specific properties of the 3-O-xyloside derivative.
Key Applications in Cosmetics
This compound is proposed for use in a variety of cosmetic products aimed at:
-
Anti-aging: Reducing the appearance of fine lines and wrinkles by protecting against oxidative stress and potentially boosting collagen synthesis.
-
Skin Brightening: Assisting in the management of hyperpigmentation by inhibiting tyrosinase, the key enzyme in melanin (B1238610) production.
-
Soothing and Anti-inflammatory: Calming irritated skin and reducing redness by modulating inflammatory pathways.
-
Antioxidant Protection: Shielding the skin from environmental aggressors and free radical damage.
Quantitative Data Summary
Table 1: Antioxidant Activity of Afzelechin-Related Compounds
| Compound/Extract | Assay | IC50 Value | Reference Compound | IC50 Value (Reference) |
| Ethyl acetate (B1210297) extract of Averrhoa bilimbi branches (containing afzelechin derivatives) | DPPH | 39.7 ± 1.9 µg/mL | - | - |
| Compound A3 from Averrhoa bilimbi (an afzelechin derivative) | DPPH | 7.1 ± 0.1 µg/mL | - | - |
| Compound A3 from Averrhoa bilimbi (an afzelechin derivative) | ABTS | 14.8 ± 0.1 µg/mL | - | - |
Table 2: Tyrosinase Inhibitory Activity of Selected Flavonoids (for comparative purposes)
| Compound | Substrate | IC50 Value | Reference Compound | IC50 Value (Reference) |
| Kojic Acid | L-DOPA | 13.14 µg/mL | - | - |
| Aqueous extract of Eugenia dysenterica leaves | L-DOPA | 11.88 µg/mL | Kojic Acid | 13.14 µg/mL |
| Ethanol extract of Stryphnodendron adstringens bark | L-DOPA | 48.45 µg/mL | - | - |
Table 3: Effect of Selected Flavonoids on Collagen Synthesis in Human Dermal Fibroblasts (for comparative purposes)
| Compound (at 80 µg/ml) | Change in Collagen Concentration | Change in Total Protein Concentration |
| Morin | Increased | No significant change |
| Rutin | Increased | No significant change |
| Chrysin | Increased | No significant change |
| Fisetin | Decreased | No significant change |
| Quercetin | Decreased | Decreased (cytotoxic effect) |
Mechanism of Action & Signaling Pathways
This compound is believed to exert its cosmetic benefits through the modulation of key signaling pathways involved in inflammation and skin aging.
Anti-inflammatory Action via NF-κB Inhibition
Studies on the related compound (+)-afzelechin have demonstrated its ability to suppress inflammatory responses.[1][2] It is proposed that this compound acts similarly by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory cascade.[1][2][3] By blocking NF-κB, the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) is reduced, leading to a calming effect on the skin.[1][2]
Figure 1: Proposed anti-inflammatory signaling pathway of this compound.
Potential Anti-aging Effects via MAPK Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in skin aging, particularly in response to oxidative stress. While direct evidence for this compound is pending, many flavonoids are known to modulate MAPK signaling, thereby influencing processes like collagen synthesis and degradation. It is hypothesized that this compound may help maintain skin elasticity and firmness by inhibiting the expression of matrix metalloproteinases (MMPs), which are upregulated by MAPK signaling and are responsible for collagen breakdown.
Figure 2: Hypothesized modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the cosmetic efficacy of this compound.
In Vitro Antioxidant Activity Assays
Figure 3: General workflow for in vitro antioxidant assays.
4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagents and Materials:
-
This compound
-
DPPH (Sigma-Aldrich)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals).
-
4.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Reagents and Materials:
-
This compound
-
ABTS (Sigma-Aldrich)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound and Trolox in PBS.
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample dilution.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.
-
In Vitro Tyrosinase Inhibition Assay
Figure 4: Workflow for the in vitro tyrosinase inhibition assay.
-
Reagents and Materials:
-
This compound
-
Mushroom tyrosinase (Sigma-Aldrich)
-
L-DOPA (Sigma-Aldrich)
-
Phosphate (B84403) buffer (50 mM, pH 6.8)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare serial dilutions of this compound and kojic acid in phosphate buffer.
-
In a 96-well plate, add 40 µL of the sample dilutions, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer) to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals for at least 10 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
-
Determine the IC50 value.
-
Collagen Synthesis Assay in Human Dermal Fibroblasts
References
- 1. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Afzelechin 3-O-xyloside in Functional Food Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afzelechin 3-O-xyloside is a flavonoid glycoside, a class of plant secondary metabolites known for their potential health benefits. As a derivative of afzelechin, it is anticipated to possess significant biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest for the development of functional foods and nutraceuticals. Functional foods are designed to offer health benefits beyond basic nutrition, and the incorporation of bioactive compounds like this compound is a key area of research.[1]
These application notes provide a summary of the current understanding—largely extrapolated from its aglycone, (+)-afzelechin, and related flavonoid glycosides due to limited direct research on the xyloside form—and protocols for investigating the potential of this compound in functional food applications.
Biological Activities and Potential Applications
The primary theorized applications of this compound in functional foods stem from its potential antioxidant and anti-inflammatory effects.
Antioxidant Properties
Flavonoids are well-documented antioxidants. The antioxidant capacity of a related compound, kaempferol-3-O-alpha-L-rhamnoside (afzelin), has been demonstrated through various assays.[2] It is plausible that this compound exhibits similar free-radical scavenging activities.
Anti-inflammatory Effects
Chronic inflammation is a key factor in many non-communicable diseases. Research on (+)-afzelechin has shown potent anti-inflammatory activity by modulating key signaling pathways.[3][4] Specifically, (+)-afzelechin has been found to reduce the production of pro-inflammatory mediators.[3][4] It has also been shown to mitigate lung injury induced by particulate matter by modulating inflammatory pathways.[5]
Data Presentation
Due to the scarcity of direct quantitative data for this compound, the following tables summarize data for the parent compound, (+)-Afzelechin, and a related rhamnoside, providing a comparative basis for potential activity.
Table 1: Anti-inflammatory Activity of (+)-Afzelechin
| Experimental Model | Biomarker | Concentration/Dose of (+)-Afzelechin | Result | Reference |
| LPS-induced inflammation in HUVECs | iNOS protein levels | 20 µM | Significant reduction | [3] |
| LPS-induced inflammation in HUVECs | COX-2 protein levels | 20 µM | Significant reduction | [3] |
| LPS-induced inflammation in HUVECs | Nitric Oxide (NO) production | 20 µM | Significant inhibition | [3] |
| LPS-induced lung injury in mice | TNF-α in BALF | Not specified | Significant reduction | [3] |
| PM2.5-induced pulmonary injury in mice | Inflammatory cytokines in plasma | Not specified | Significant reduction | [5] |
| PM2.5-induced pulmonary injury in mice | TLR4 and MyD88 expression | Not specified | Substantial diminishment | [5] |
Table 2: Antioxidant Activity of Kaempferol-3-O-alpha-L-rhamnoside (Afzelin)
| Assay | Concentration | Result | Reference |
| DPPH radical scavenging | Not specified | Strong activity | [2] |
| AAPH-induced DNA oxidation | 40 µg/ml | Protective effect comparable to gallic acid at 50 µg/ml | [2] |
| AAPH-induced hemolysis in erythrocytes | Not specified | Progressive inhibition of hemolysis | [2] |
| AAPH-induced lipid peroxidation | Not specified | Effective inhibition | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the functional food potential of this compound, based on established protocols for related compounds.
Protocol 1: In Vitro Antioxidant Capacity Assessment (DPPH Assay)
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
96-well microplate reader
-
Ascorbic acid (positive control)
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions of the stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each dilution of this compound.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Use ascorbic acid as a positive control and methanol as a blank.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
Protocol 2: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay in Macrophages)
Objective: To evaluate the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
LPS from E. coli
-
This compound
-
Griess Reagent
-
Sodium nitrite (B80452) standard
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to determine the concentration of nitrite.
Protocol 3: In Vitro Gut Microbiota Modulation (Fecal Fermentation)
Objective: To assess the impact of this compound on the composition of human gut microbiota.
Materials:
-
Fresh fecal samples from healthy donors
-
Anaerobic basal medium
-
This compound
-
Anaerobic chamber
-
16S rRNA gene sequencing platform
Procedure:
-
Collect fresh fecal samples and prepare a fecal slurry in an anaerobic chamber.
-
Add the fecal slurry to an anaerobic basal medium containing this compound at a relevant concentration. A control with no added compound should also be prepared.
-
Incubate the cultures anaerobically at 37°C for 24-48 hours.
-
Collect samples at 0, 24, and 48 hours.
-
Extract bacterial DNA from the collected samples.
-
Perform 16S rRNA gene sequencing to analyze the microbial community composition.
-
Analyze the sequencing data to identify changes in the relative abundance of different bacterial taxa.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Effects of (+)-Afzelechin on Particulate Matter-Induced Pulmonary Injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"improving the yield of Afzelechin 3-O-xyloside from plant extracts"
Welcome to the technical support center for the extraction and purification of Afzelechin 3-O-xyloside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and purification of this compound from plant materials.
| Problem | Potential Causes | Solutions |
| Low Yield of this compound | Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound, which is a glycoside and thus moderately polar.[1] | Solvent Optimization: Test a range of solvents with varying polarities. Good starting points include ethanol (B145695), methanol (B129727), and their aqueous mixtures (e.g., 70% ethanol or 80% methanol).[1] The addition of water to organic solvents can improve the extraction efficiency for flavonoid glycosides. |
| Insufficient Extraction Time or Temperature: The conditions may not be sufficient for the complete diffusion of the target compound from the plant matrix. | Parameter Optimization: Systematically vary the extraction time and temperature. For conventional methods like maceration, longer extraction times (e.g., 24-48 hours) may be necessary. For modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), shorter times (e.g., 5-60 minutes) at controlled temperatures are typical.[2] Be cautious of excessive heat, which can lead to degradation.[1] | |
| Inadequate Solid-to-Liquid Ratio: A low solvent volume can lead to saturation, preventing complete extraction of the compound. | Adjust Ratio: Increase the volume of the extraction solvent. Typical ratios range from 1:10 to 1:50 (plant material weight in g to solvent volume in mL).[1] | |
| Large Particle Size of Plant Material: Larger particles have a reduced surface area, which limits solvent penetration and diffusion. | Reduce Particle Size: Grind the dried plant material to a fine powder (e.g., less than 0.5 mm) to increase the surface area available for extraction.[3] | |
| Degradation of this compound: Flavonoid glycosides can be susceptible to degradation by heat or enzymatic activity. | Use Milder Conditions: Employ extraction methods that operate at lower temperatures, such as UAE.[1] If enzymatic degradation is suspected, consider blanching the plant material before extraction to deactivate enzymes. | |
| Co-extraction of Impurities | Non-selective Solvent System: The chosen solvent may be extracting a wide range of other compounds with similar polarities, such as chlorophyll, tannins, and lipids.[4] | Pre-extraction Defatting: For non-polar impurities, wash the powdered plant material with a non-polar solvent like hexane (B92381) before the main extraction.[4] |
| Harsh Extraction Conditions: High temperatures or extreme pH levels can lead to the extraction of undesirable compounds. | Optimize Conditions: Use the mildest temperature and a neutral pH during extraction where possible. | |
| Liquid-Liquid Partitioning: After initial extraction, partition the crude extract between an aqueous phase and an immiscible organic solvent of intermediate polarity (e.g., ethyl acetate) to selectively recover flavonoid glycosides.[4] | ||
| Difficulty in Purification | Similar Polarity of Contaminants: Co-extracted compounds may have very similar polarities to this compound, making separation by standard chromatography challenging.[4] | Optimize Chromatography: Experiment with different stationary phases (e.g., silica (B1680970) gel, Sephadex LH-20, C18 reverse-phase) and mobile phase gradients to improve resolution.[4][5] |
| Advanced Purification Techniques: Consider using techniques like High-Speed Counter-Current Chromatography (HSCCC) which can offer better separation for complex mixtures.[6][7] | ||
| Dark, Sticky Crude Extract | Presence of Pigments and Phenolic Compounds: Chlorophylls and tannins are common co-extractants that contribute to the dark color and sticky nature of the extract.[4] | Adsorbent Treatment: Use adsorbents like activated charcoal or polyamide powder during the extraction or early purification stages to remove pigments and tannins. |
| Solid-Phase Extraction (SPE): Utilize SPE cartridges (e.g., C18) to perform a preliminary cleanup of the crude extract.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: While the optimal solvent can depend on the specific plant matrix, moderately polar solvents are generally most effective for flavonoid glycosides. A good starting point is an aqueous solution of ethanol (e.g., 70%) or methanol (e.g., 80%).[1] It is recommended to perform small-scale pilot extractions with a few different solvent systems to determine the most efficient one for your material.
Q2: How can I improve the purity of my final product?
A2: Improving purity often requires a multi-step purification strategy. After initial extraction, a liquid-liquid partitioning step can help to remove highly polar and non-polar impurities.[4] Subsequently, column chromatography is essential. Using a sequence of different column types, such as silica gel followed by Sephadex LH-20, can be very effective.[5] For very challenging separations, consider semi-preparative HPLC or HSCCC.[6]
Q3: My yield is consistently low. What is the most likely reason?
A3: Consistently low yields often point to a suboptimal extraction method. The most critical factors to re-evaluate are the choice of solvent, the solid-to-liquid ratio, and the extraction time and temperature.[1] Ensure your plant material is finely powdered to maximize surface area.[3] Also, consider the possibility of compound degradation during the process and take steps to minimize exposure to high heat.
Q4: Can I use modern extraction techniques like MAE or UAE?
A4: Yes, modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are often more efficient than conventional methods, requiring shorter extraction times and potentially leading to higher yields.[8] For instance, a study on the MAE of flavonoids from Averrhoa bilimbi leaves found the optimal extraction time to be just 5 minutes.[2] These methods can also operate at lower overall temperatures, which can help prevent the degradation of thermolabile compounds like this compound.[1]
Q5: How do I know if my compound is degrading during extraction?
A5: Degradation can be suspected if you observe a decrease in the target compound's peak in HPLC analysis when using harsher extraction conditions (e.g., higher temperatures or longer times). You can test for thermal stability by heating a solution of your partially purified extract at your extraction temperature and monitoring the concentration of this compound over time using HPLC.
Data Presentation
The following table summarizes hypothetical yield data for total flavonoids from a plant source using Microwave-Assisted Extraction (MAE), illustrating the impact of varying extraction parameters. This serves as an example for how to structure your own experimental data.
| Experiment ID | Microwave Power (W) | Extraction Time (min) | Ethanol Conc. (%) | Solid-to-Liquid Ratio (g/mL) | Total Flavonoid Yield (mg QE/g DW) * |
| 1 | 300 | 5 | 70 | 1:20 | 25.4 |
| 2 | 400 | 5 | 70 | 1:20 | 32.1 |
| 3 | 500 | 5 | 70 | 1:20 | 35.8 |
| 4 | 400 | 3 | 70 | 1:20 | 28.9 |
| 5 | 400 | 7 | 70 | 1:20 | 33.2 |
| 6 | 400 | 5 | 60 | 1:20 | 29.5 |
| 7 | 400 | 5 | 80 | 1:20 | 34.6 |
| 8 | 400 | 5 | 70 | 1:15 | 30.1 |
| 9 | 400 | 5 | 70 | 1:25 | 33.8 |
*mg Quercetin Equivalents per gram of Dry Weight
Experimental Protocols
Protocol 1: General Extraction of this compound
This protocol provides a general method for the extraction of this compound from dried plant material, such as the bark of Cassipourea gerrardii.
-
Preparation of Plant Material:
-
Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (particle size < 0.5 mm).[3]
-
-
Optional Pre-treatment (Defatting):
-
To remove non-polar compounds, suspend the powdered material in hexane (1:5 w/v) and stir for 1-2 hours at room temperature.
-
Filter the mixture and discard the hexane. Allow the plant residue to air dry completely.[4]
-
-
Extraction:
-
Suspend the powdered plant material (or the defatted residue) in 70% aqueous ethanol at a solid-to-liquid ratio of 1:20 (w/v).
-
Choose one of the following extraction methods:
-
Maceration: Stir the suspension at room temperature for 24 hours.
-
Ultrasound-Assisted Extraction (UAE): Place the suspension in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).
-
-
Separate the extract from the solid residue by filtration or centrifugation.
-
Repeat the extraction on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates.
-
-
Concentration:
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[4]
-
Protocol 2: Purification of this compound
This protocol outlines a multi-step process to purify the target compound from the crude extract.
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water.
-
Transfer the aqueous suspension to a separatory funnel and partition it successively with solvents of increasing polarity, for example, ethyl acetate (B1210297) followed by n-butanol. Flavonoid glycosides are often enriched in these fractions.[4]
-
Collect the ethyl acetate and n-butanol fractions and evaporate the solvent to dryness.
-
-
Silica Gel Column Chromatography:
-
Dissolve the dried ethyl acetate or n-butanol fraction in a minimal amount of methanol.
-
Adsorb this solution onto a small amount of silica gel and dry it.
-
Pack a silica gel column with an appropriate non-polar solvent (e.g., chloroform (B151607) or a hexane-ethyl acetate mixture).
-
Load the dried sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually adding methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Sephadex LH-20 Gel Filtration:
-
Combine the fractions enriched with the target compound from the silica gel chromatography and concentrate them.
-
Dissolve the concentrated sample in methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions. This step is effective for separating flavonoids from other phenolic compounds and small molecules.[5]
-
Monitor the fractions by TLC or HPLC and combine the pure fractions containing this compound.
-
-
Final Purity Check:
-
Assess the purity of the final product using analytical HPLC-DAD and confirm its identity using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Caption: General experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low yield of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ISOLATION OF GLYCOSIDES FROM THE BARKS OF ILEX ROTUNDA BY HIGH-SPEED COUNTER-CURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges of Afzelechin 3-O-xyloside in Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Afzelechin 3-O-xyloside in bioassays.
Troubleshooting Guides
Issue: Precipitation Observed Upon Dilution of DMSO Stock in Aqueous Media
Potential Causes:
-
Rapid Solvent Exchange: Adding a concentrated DMSO stock directly into a large volume of aqueous medium can cause the compound to "crash out" of solution as the solvent environment changes too quickly for the compound to remain dissolved.
-
Low Temperature of Media: Cell culture media is often stored refrigerated. Adding the compound stock to cold media can decrease its solubility.[1]
-
High Final Concentration: The intended final concentration of this compound in the assay may exceed its solubility limit in the aqueous medium, even with a small percentage of DMSO.
-
Media Components: Components in the cell culture medium, such as salts and proteins, can interact with the compound and reduce its solubility.[2]
Solutions:
| Solution | Detailed Steps |
| Optimize Dilution Technique | 1. Pre-warm the cell culture medium to 37°C before adding the compound stock.[2] 2. Instead of adding the stock directly to the final volume, perform serial dilutions in pre-warmed media.[1] 3. Add the compound stock dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[2] |
| Co-Solvent Strategy | 1. Prepare an intermediate stock solution of this compound in a co-solvent like ethanol (B145695) or methanol.[3] 2. Add the intermediate stock to the aqueous medium. The presence of a co-solvent can help to maintain solubility. |
| Determine Maximum Soluble Concentration | 1. Before conducting the full experiment, perform a solubility test by preparing a series of dilutions of this compound in your specific cell culture medium. 2. Visually inspect for precipitation or measure turbidity using a plate reader to determine the highest concentration that remains in solution.[2] |
Issue: Inconsistent or Non-Reproducible Bioassay Results
Potential Causes:
-
Compound Precipitation: Undissolved compound can lead to variability between wells and experiments.
-
Compound Instability: The compound may not be stable in the assay medium over the course of the experiment, especially during prolonged incubation at 37°C.[2]
-
Interaction with Assay Reagents: Some flavonoids have been shown to interfere with common assay reagents, such as MTT.[4][5][6][7]
Solutions:
| Solution | Detailed Steps |
| Ensure Complete Solubilization | 1. Visually inspect all solutions under a microscope to confirm the absence of precipitates before adding them to the cells. 2. If necessary, briefly sonicate the stock solution to aid dissolution. |
| Alternative Viability Assays | 1. If using an MTT assay, be aware that flavonoids can reduce the MTT reagent directly, leading to false-positive results.[4][5][6][7] 2. Consider using alternative cell viability assays such as the Sulforhodamine B (SRB) assay, which is based on protein staining and is generally not affected by the reducing properties of flavonoids.[4] Another alternative is the WST-1 assay, which produces a water-soluble formazan (B1609692) product. |
| Include Proper Controls | 1. Always include a vehicle control (medium with the same final concentration of DMSO or other solvents used to dissolve the compound) to account for any solvent effects. 2. In colorimetric assays, include a "compound in medium without cells" control to check for any direct reaction between the compound and the assay reagents.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for dissolving this compound and other flavonoids.[3] It is often supplied as a 10 mM stock solution in DMSO. For subsequent dilutions in aqueous media, it is crucial to keep the final DMSO concentration low (typically below 0.5%) to avoid cellular toxicity.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve a known weight of this compound in a minimal amount of 100% DMSO to achieve a high concentration (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing. If needed, gentle warming or brief sonication can be applied. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: My this compound precipitates in the cell culture medium during incubation. What can I do?
A3: Precipitation during incubation can be due to the compound's instability at 37°C or interactions with media components.[2] Try reducing the serum concentration in your medium or switching to a serum-free medium if your cell line permits. You can also consider using solubilizing agents like cyclodextrins, but their effects on your specific cell line should be evaluated first.[8]
Q4: Can I use the MTT assay to assess the cytotoxicity of this compound?
A4: Caution is advised when using the MTT assay with flavonoids like this compound. These compounds can directly reduce the MTT tetrazolium salt to formazan, leading to an overestimation of cell viability.[4][5][6][7] It is highly recommended to include a control of the compound in the medium without cells to check for this interference. Alternatively, using a different endpoint for viability, such as the SRB assay, is a more reliable approach.[4]
Data Presentation
Table 1: Solubility of this compound and Related Flavonoids in Common Solvents
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | Soluble (often supplied as 10 mM solution) | [3] |
| This compound | Pyridine | Soluble | [3] |
| This compound | Methanol | Soluble | [3] |
| This compound | Ethanol | Soluble | [3] |
| Flavonoid Glycosides (general) | Water | Generally soluble | [9] |
| Flavonoid Glycosides (general) | Alcohol | Generally soluble | [9] |
| Flavonoid Aglycones (general) | Water | Sparingly soluble | [9] |
| Flavonoid Aglycones (general) | Ether | Soluble | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for Cell-Based Assays
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing. If necessary, sonicate for 5-10 minutes.
-
Store this stock solution in small aliquots at -20°C.
-
-
Prepare Intermediate Dilutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in 100% DMSO.
-
-
Prepare Final Working Solutions in Cell Culture Medium:
-
Pre-warm the complete cell culture medium to 37°C.
-
To prepare the final working concentrations, add a small volume of the appropriate intermediate DMSO stock to the pre-warmed medium while gently vortexing. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of medium (this results in a final DMSO concentration of 0.1%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
-
Protocol 2: Cell Viability Assessment using Sulforhodamine B (SRB) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare working solutions of this compound in complete cell culture medium as described in Protocol 1.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of the compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Cell Fixation:
-
After incubation, gently remove the medium.
-
Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
-
Staining:
-
Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plate on an orbital shaker for 5-10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Visualizations
Caption: Experimental workflow for testing this compound in bioassays.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS:512781-45-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. researchgate.net [researchgate.net]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. JP2008271839A - Water-soluble flavonoid composition and production method thereof, food containing water-soluble flavonoid composition, etc. - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
"minimizing degradation of Afzelechin 3-O-xyloside during extraction"
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Afzelechin 3-O-xyloside during extraction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound, leading to its degradation.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | High Temperature: Thermal degradation is a primary cause of flavonoid loss.[1][2] Flavan-3-ols, the parent compounds of afzelechin, are known to be heat-sensitive.[3] | Maintain extraction temperatures below 80°C.[4][5] For heat-sensitive compounds, consider non-thermal extraction methods like maceration or ultrasound-assisted extraction at controlled, lower temperatures. |
| Inappropriate pH: Flavan-3-ols are unstable at neutral or alkaline pH, leading to rapid degradation.[6][7][8] | Maintain a slightly acidic pH (below 4) during extraction and storage.[6][9] The use of acidic solvents like acidified water or ethanol (B145695) can help stabilize the compound. | |
| Oxidation: The presence of oxygen can lead to the oxidative degradation of phenolic compounds. | Degas solvents prior to use to remove dissolved oxygen.[10] Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants like ascorbic acid may also help stabilize the extract.[8] | |
| Enzymatic Degradation: Endogenous enzymes like polyphenol oxidase (PPO) in the plant material can degrade flavonoids upon cell lysis during extraction.[11] | Consider a blanching step with hot solvent (e.g., ethanol) to deactivate enzymes before the main extraction. Alternatively, enzyme inhibitors can be used, though this may complicate downstream processing. | |
| Presence of unexpected peaks in chromatogram (e.g., epiafzelechin derivatives) | Epimerization: High temperatures can cause the conversion of afzelechin (a flavan-3-ol) to its epimer, epiafzelechin. This is a common issue with catechins and epicatechins, especially in aqueous solutions at high temperatures.[1][4][5][9][12] | Control extraction temperature, keeping it below 80°C if using water.[4][5] Using solvents like 50% (v/v) ethanol can inhibit epimerization even at higher temperatures.[4][5] |
| Browning or discoloration of the extract | Auto-oxidation: At a pH between 5 and 7, flavan-3-ols can undergo auto-oxidation, leading to the formation of brown-colored products.[6] | Maintain a pH below 4 during extraction.[6] Store the extract in the dark and at low temperatures to minimize oxidative reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during extraction?
A1: The primary causes of degradation are high temperatures, inappropriate pH (neutral to alkaline), and oxidation.[1][3][6][7][8] Flavan-3-ols, the class of compounds Afzelechin belongs to, are particularly susceptible to heat-induced epimerization and degradation, as well as pH-dependent auto-oxidation.[1][4][5][6][9]
Q2: What is the optimal temperature range for extracting this compound?
A2: To minimize thermal degradation and epimerization, it is recommended to keep the extraction temperature below 80°C, especially when using water as a solvent.[4][5] Some studies on related compounds show significant degradation at temperatures above this.[13] If higher temperatures are required for extraction efficiency, using a solvent like 50% ethanol can help inhibit epimerization.[4][5]
Q3: How does pH affect the stability of this compound?
A3: this compound, being a flavan-3-ol (B1228485) glycoside, is more stable in acidic conditions. Flavan-3-ols are known to be unstable in neutral and alkaline solutions, undergoing rapid degradation.[6][7][8] Maintaining a pH below 4 is crucial for preventing auto-oxidative browning and other degradation reactions.[6][9]
Q4: Which solvents are best for extracting and preserving this compound?
A4: Polar solvents such as ethanol, methanol, and water are suitable for extracting flavonoid glycosides.[3] A mixture of ethanol and water (e.g., 50-75% v/v) is often effective and can help inhibit epimerization.[4][5] Acidifying the solvent with a small amount of acid (e.g., citric acid or formic acid) can further enhance stability by maintaining a low pH.
Q5: Can light exposure degrade my sample?
A5: While temperature and pH are more critical factors for flavan-3-ol stability, prolonged exposure to light, especially UV light, can contribute to the degradation of phenolic compounds. It is good practice to protect the extract from light by using amber glassware or by working in a dimly lit environment.
Q6: How can I prevent enzymatic degradation during extraction?
A6: Plant tissues contain enzymes like polyphenol oxidase that can degrade flavonoids once the cells are disrupted.[11] To prevent this, you can pretreat the plant material with a hot solvent (e.g., boiling ethanol) for a short period to denature these enzymes before proceeding with the main extraction.
Quantitative Data on Flavan-3-ol Degradation
The following tables summarize the degradation of catechins and epicatechins, which are structurally related to afzelechin and can serve as a proxy for understanding its stability.
Table 1: Effect of Temperature on the Half-Life of Catechin and Epicatechin
| Compound | Temperature (°C) | Half-life (hours) | Reference |
| Catechin | 80 | 11.2 | [1] |
| Catechin | 100 | 2.5 | [1] |
| Epicatechin | 80 | 14.7 | [1] |
| Epicatechin | 100 | 3.1 | [1] |
Table 2: Influence of pH on the Stability of Flavan-3-ols
| Compound | pH | Stability | Observation | Reference |
| Flavan-3-ols | < 4.0 | High | Minimal degradation and browning | [6][9] |
| Flavan-3-ols | 5.0 - 7.0 | Moderate | Increased auto-oxidative browning | [6] |
| Flavan-3-ols | > 7.4 | Low | Rapid degradation (almost complete within hours) | [7][8] |
Table 3: Impact of Solvent on Catechin Epimerization at 100°C
| Solvent | Epimerization of EGCG to GCG after 2h (%) | Reference |
| Water | ~25% | [4] |
| 50% (v/v) Ethanol | Inhibited | [4] |
Experimental Protocols
Protocol 1: General Extraction of this compound with Minimized Degradation
-
Sample Preparation:
-
Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
-
Enzyme Deactivation (Optional but Recommended):
-
Briefly immerse the powdered plant material in boiling 95% ethanol for 5-10 minutes to deactivate endogenous enzymes.
-
Filter and retain the plant material. The ethanolic solution can be combined with the final extract.
-
-
Extraction:
-
Suspend the plant material in a 70% (v/v) ethanol-water solution acidified with 0.1% (v/v) formic acid at a solid-to-liquid ratio of 1:10 (w/v).
-
Macerate the mixture with constant stirring at a controlled temperature of 40-50°C for 4-6 hours. Protect the extraction vessel from light.
-
Alternatively, use ultrasound-assisted extraction at a controlled temperature (e.g., < 50°C) for a shorter duration (e.g., 30-60 minutes).
-
-
Filtration and Concentration:
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
-
Storage:
-
Store the concentrated extract at -20°C in an amber vial under a nitrogen atmosphere.
-
Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Degradation pathways of Afzelechin.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Tea extraction methods in relation to control of epimerization of tea catechins [agris.fao.org]
- 6. The influence of pH on auto-oxidative browning of flavan-3-ols and gallic acid as a promising browning inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Impact of polyphenol oxidase on the bioavailability of flavan-3-ols in fruit smoothies: a controlled, single blinded, cross-over study - Food & Function (RSC Publishing) DOI:10.1039/D3FO01599H [pubs.rsc.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Afzelechin 3-O-xyloside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Afzelechin 3-O-xyloside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a flavonoid glycoside, a natural polyphenolic compound found in some plants. Like many flavonoids, it is believed to possess various pharmacological activities. However, its therapeutic potential is often limited by low oral bioavailability. This is primarily due to poor aqueous solubility, low intestinal permeability, and susceptibility to metabolic degradation in the gastrointestinal tract and liver.
Q2: What are the common initial steps to assess the bioavailability of this compound?
A2: A typical workflow to assess the bioavailability of a compound like this compound involves a series of in vitro and in vivo experiments. The initial steps usually include determining its solubility in physiological buffers, assessing its permeability across a Caco-2 cell monolayer (an in vitro model of the human intestinal epithelium), and evaluating its metabolic stability in the presence of liver microsomes or intestinal flora.
Q3: What are the main strategies to enhance the bioavailability of this compound?
A3: Several promising strategies can be employed to improve the oral bioavailability of poorly soluble flavonoids like this compound. These can be broadly categorized as:
-
Pharmaceutical Formulations:
-
Nanotechnology-based delivery systems: This includes nanosuspensions, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), liposomes, and nanoemulsions. These formulations can increase the surface area for dissolution and improve absorption.[1][2]
-
Amorphous solid dispersions: By dispersing the compound in a polymer matrix, the crystalline structure is disrupted, leading to improved solubility and dissolution rates.
-
Inclusion complexes: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the compound.
-
-
Chemical Modification:
-
Prodrug synthesis: Modifying the structure of this compound to create a more soluble or permeable prodrug that is converted to the active form in the body.
-
-
Co-administration with Bioenhancers:
-
Permeability enhancers: Compounds like piperine (B192125) can inhibit efflux pumps (e.g., P-glycoprotein) in the intestine, thereby increasing the net absorption of the drug.
-
Metabolism inhibitors: Certain compounds can inhibit metabolic enzymes (e.g., cytochrome P450), reducing first-pass metabolism.
-
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of this compound
Symptoms:
-
Difficulty preparing stock solutions for in vitro assays.
-
Low dissolution rate in simulated gastric and intestinal fluids.
-
Inconsistent results in cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Crystalline nature of the compound | Prepare an amorphous solid dispersion with a suitable polymer (e.g., PVP, HPMC). | Increased solubility and faster dissolution rate. |
| Hydrophobic structure | Formulate an inclusion complex with cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin). | Enhanced aqueous solubility of the complex. |
| Low solubility in physiological pH | Investigate the pH-solubility profile to identify the optimal pH for dissolution. | Determine if pH modification of the formulation can improve solubility. |
| Inadequate solvent for stock solution | This compound is soluble in organic solvents like DMSO, Pyridine, Methanol, and Ethanol.[3] Use a minimal amount of a suitable organic solvent to prepare a concentrated stock, then dilute in aqueous media. | A clear stock solution that can be used for further experiments. |
Issue 2: Low Permeability in Caco-2 Cell Assays
Symptoms:
-
Low apparent permeability coefficient (Papp) values in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
High efflux ratio (Papp B-A / Papp A-B > 2).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High efflux by P-glycoprotein (P-gp) | Co-incubate with a known P-gp inhibitor like verapamil (B1683045) or piperine. | Increased Papp (A-B) and a reduced efflux ratio, indicating P-gp involvement. |
| Poor passive diffusion | Formulate this compound into a nanoemulsion or a solid lipid nanoparticle (SLN) formulation. | Enhanced transport across the Caco-2 monolayer due to the formulation's properties. |
| Metabolism by intestinal enzymes | Analyze the apical and basolateral media for metabolites of this compound using LC-MS. | Identification of metabolic instability as a contributing factor to low permeability. |
Issue 3: High First-Pass Metabolism
Symptoms:
-
Low oral bioavailability in animal studies despite good solubility and permeability.
-
Rapid clearance of the compound in pharmacokinetic studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Extensive metabolism by gut microbiota | Conduct in vitro incubation studies with fecal microbiota to identify metabolites. | Understanding the metabolic pathway and the role of gut bacteria in the compound's degradation. |
| Rapid hepatic metabolism (Phase I & II) | Co-administer with an inhibitor of cytochrome P450 enzymes (e.g., ketoconazole) or UGT enzymes (e.g., piperine). | Increased plasma concentration (AUC) and half-life of this compound in vivo. |
| Structural susceptibility to metabolism | Synthesize a prodrug of this compound by masking the metabolic hotspots (e.g., hydroxyl groups). | Improved metabolic stability and enhanced oral bioavailability of the parent compound after in vivo conversion. |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare a nanoparticle formulation of this compound to improve its solubility and permeability.
Materials:
-
This compound
-
Glyceryl monostearate (GMS)
-
Poloxamer 188
-
Deionized water
-
High-shear homogenizer
-
Probe sonicator
Method:
-
Preparation of the lipid phase: Melt GMS at 70°C. Dissolve this compound and soy lecithin in the molten GMS.
-
Preparation of the aqueous phase: Dissolve Poloxamer 188 in deionized water and heat to 70°C.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization at 10,000 rpm for 15 minutes to form a coarse emulsion.
-
Sonication: Subject the coarse emulsion to probe sonication for 10 minutes to reduce the particle size and form a nanoemulsion.
-
Cooling and SLN formation: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To evaluate the intestinal permeability of this compound and the effect of a potential bioenhancer.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Piperine (optional bioenhancer)
-
Lucifer yellow (paracellular marker)
-
LC-MS/MS for quantification
Method:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (TEER > 250 Ω·cm²).
-
Permeability Study (Apical to Basolateral):
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test solution (this compound in HBSS, with or without piperine) to the apical (AP) chamber.
-
Add fresh HBSS to the basolateral (BL) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 min), collect samples from the BL chamber and replace with fresh HBSS.
-
-
Permeability Study (Basolateral to Apical):
-
Add the test solution to the BL chamber and fresh HBSS to the AP chamber.
-
Collect samples from the AP chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
References
Technical Support Center: Protocol Refinement for Consistent Results with Afzelechin 3-O-xyloside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving Afzelechin 3-O-xyloside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
A1: this compound is a flavonoid glycoside. It belongs to the flavan-3-ol (B1228485) subclass of flavonoids. While extensive research on this specific compound is limited, its aglycone, afzelechin, is known to be a plant metabolite and has shown activity as an alpha-glucosidase inhibitor.[1] The glycosidic linkage to a xylose sugar may influence its solubility, stability, and bioavailability compared to its aglycone.[2][3] Information from suppliers indicates it is soluble in solvents like DMSO, pyridine, methanol (B129727), and ethanol.[4][5]
Q2: I am seeing high variability between my experimental replicates. What are the common sources of inconsistency?
A2: Inconsistent results in natural product research can stem from several factors. These include the purity and stability of the compound, variations in experimental conditions, and the inherent complexities of biological assays.[6] For instance, issues such as incomplete solubilization of this compound, degradation of the compound in solution, or day-to-day variations in cell culture conditions can all contribute to a lack of reproducibility.[7] It is also crucial to ensure that all laboratory equipment, such as pipettes, are properly calibrated.
Q3: How can I ensure the quality and stability of my this compound sample?
A3: To ensure the quality of your sample, it is recommended to obtain it from a reputable supplier that provides a certificate of analysis with purity data. For stability, it is best to prepare fresh solutions for each experiment. If stock solutions are necessary, they should be stored in small aliquots at -20°C or lower to minimize freeze-thaw cycles.[5] Light sensitivity can also be a concern for flavonoids, so protecting solutions from light is a good practice. A preliminary stability study of this compound in your experimental buffer or media can also be beneficial.
Q4: Are there known signaling pathways affected by this compound or similar flavonoids?
A4: While specific signaling pathways for this compound are not well-documented, flavonoids, in general, are known to modulate several key cellular signaling pathways. These include the NF-κB, PI3K/Akt, and MAPK/ERK pathways, which are involved in inflammation, cell survival, and proliferation.[6][8][9][10][11][12][13][14][15][[“]][[“]][18][19] It is plausible that this compound may also interact with these pathways.
Troubleshooting Guides
Issues with Compound Solubility and Stability
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms in media or buffer. | Poor aqueous solubility of this compound. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | - Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it is not toxic to the cells. - Prepare a more concentrated stock solution to minimize the volume added to the aqueous medium. - Test alternative biocompatible solvents. |
| Loss of activity over time in prepared solutions. | Degradation of the compound due to factors like pH, temperature, or light exposure. | - Prepare fresh solutions immediately before each experiment. - Store stock solutions in small, single-use aliquots at -80°C. - Protect solutions from light by using amber vials or wrapping tubes in foil. - Assess the stability of the compound in your specific experimental buffer by measuring its concentration or activity at different time points. |
| Inconsistent results in bioassays. | Incomplete solubilization leading to variable concentrations in the assay wells. | - Vortex stock solutions thoroughly before making dilutions. - After diluting in aqueous media, ensure the solution is homogenous before adding to the assay plate. - Visually inspect for any signs of precipitation before and during the experiment. |
Challenges in Cell-Based Assays (e.g., Cytotoxicity/Proliferation Assays)
| Problem | Possible Cause | Suggested Solution |
| High background in colorimetric assays (e.g., MTT). | The compound may be interfering with the assay reagents. Phenol (B47542) red in the culture medium can also contribute to background.[20] | - Run a control with the compound in cell-free media to check for direct reduction of the assay reagent. - If interference is observed, consider using a different viability assay (e.g., CellTiter-Glo). - Use phenol red-free medium for the assay.[20] |
| Biphasic dose-response (low concentration stimulates, high concentration inhibits). | This is a known phenomenon for some flavonoids and may be related to their antioxidant/pro-oxidant properties at different concentrations.[21] | - Widen the concentration range tested to fully characterize the dose-response curve. - Investigate markers of oxidative stress at different concentrations of the compound. |
| Results are not reproducible between experiments. | Variations in cell seeding density, passage number, or incubation times. | - Standardize the cell seeding protocol and ensure a homogenous cell suspension. - Use cells within a consistent and low passage number range. - Precisely control incubation times for both compound treatment and assay development. |
Difficulties in Analytical Characterization (e.g., HPLC)
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting). | Interaction of the compound with active sites on the column, or column overload.[22] | - For peak tailing, add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a column with a highly inert stationary phase.[22] - For fronting peaks, reduce the sample concentration. |
| Shifting retention times. | Changes in mobile phase composition, column temperature, or flow rate.[23] | - Ensure the mobile phase is well-mixed and degassed.[23] - Use a column oven for stable temperature control.[23] - Regularly check the pump flow rate. |
| Ghost peaks appearing in the chromatogram. | Contaminants in the mobile phase, sample, or from previous injections.[22] | - Use high-purity solvents and freshly prepared mobile phase. - Run a blank gradient to identify the source of contamination. - Implement a column wash step at the end of each run.[22] |
Quantitative Data Summary
Due to the limited availability of published data specifically for this compound, the following table includes data for the parent compound, afzelechin, and other related flavonoids to provide a comparative reference. Researchers should determine the specific values for this compound empirically.
| Compound | Assay | Cell Line/Target | IC50 / EC50 (µM) |
| Quercetin | Cytotoxicity | Melanoma Cells | Low micromolar range[[“]] |
| Myricetin | Cytotoxicity | Lung Cancer Cells | Low micromolar range[[“]] |
| Kaempferol | Cytotoxicity | DU-145 Prostate Cancer | Less effective than quercetin[8] |
| Galangin | Cytotoxicity | DU-145 Prostate Cancer | Moderately effective[8] |
Note: The cytotoxic effects of flavonoids can be highly cell-type specific.[[“]]
Experimental Protocols
DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol is a general starting point and should be optimized for this compound.
Objective: To determine the free radical scavenging activity of this compound.
Methodology:
-
Reagent Preparation:
-
DPPH Stock Solution (0.5 mM): Dissolve 10 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 50 mL of methanol. This solution should be freshly prepared and stored in the dark.[24]
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., methanol or DMSO).
-
Serial Dilutions: Create a series of dilutions of the test compound from the stock solution.
-
Positive Control: Use a standard antioxidant like ascorbic acid or Trolox, prepared in the same manner as the test compound.[24]
-
-
Assay Procedure:
-
In a 96-well plate, add your test compound dilutions, positive control, and a solvent blank.
-
Add the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.[24]
-
The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentrations.[24]
-
MTT Cell Viability Assay (Cytotoxicity)
This is a general protocol and should be optimized for the specific cell line and experimental conditions.
Objective: To assess the effect of this compound on cell viability.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[25]
-
Incubate the plate for 4 hours in a humidified atmosphere.[25]
-
Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[25]
-
Allow the plate to stand overnight in the incubator.[25]
-
-
Data Acquisition:
-
Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[25]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.
-
Signaling Pathway Diagrams
The following diagrams illustrate common signaling pathways that are often modulated by flavonoids and may be relevant to the mechanism of action of this compound.
References
- 1. Afzelechin | C15H14O5 | CID 442154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Microbial Glycosylation of Flavonoids – PJM ONLINE [pjmonline.org]
- 4. This compound | CAS:512781-45-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound | CAS:512781-45-2 | Manufacturer ChemFaces [chemfaces.com]
- 6. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 7. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. globalsciencebooks.info [globalsciencebooks.info]
- 13. researchgate.net [researchgate.net]
- 14. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. consensus.app [consensus.app]
- 17. consensus.app [consensus.app]
- 18. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. books.rsc.org [books.rsc.org]
- 22. hplc.eu [hplc.eu]
- 23. HPLC Troubleshooting Guide [scioninstruments.com]
- 24. benchchem.com [benchchem.com]
- 25. merckmillipore.com [merckmillipore.com]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Afzelechin 3-O-xyloside
Welcome to the technical support center for the LC-MS analysis of Afzelechin 3-O-xyloside. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: The "matrix" encompasses all components within a sample other than the analyte of interest, this compound.[1] These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[2][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[2][4] For flavonoid glycosides like this compound, matrix effects are a significant concern, especially in complex sample types such as plant extracts or biological fluids.[5]
Q2: I am observing low signal intensity for this compound. Could this be due to matrix effects?
A2: Yes, low signal intensity is a common symptom of ion suppression, a type of matrix effect.[1][6] To confirm if matrix effects are the cause, you can perform a post-extraction spike experiment. This involves comparing the signal response of a known concentration of this compound standard in a clean solvent to the response of the same standard spiked into a prepared sample extract.[1] A significantly lower signal in the sample extract indicates ion suppression.[1]
Q3: What are the most effective strategies to minimize matrix effects in my analysis?
A3: A multi-faceted approach is often the most effective. Key strategies include:
-
Optimizing Sample Preparation: This is considered the most effective way to reduce matrix effects.[1][7] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) can remove a significant portion of interfering matrix components.[1][7] For complex matrices, SPE is often superior as it can selectively extract the analyte while leaving interferences behind.[8]
-
Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components is crucial.[1][5] This can be achieved by optimizing the mobile phase composition, gradient profile, and flow rate.[1]
-
Use of Internal Standards: Stable isotope-labeled internal standards (SIL-IS) are highly recommended.[1] These compounds co-elute with the analyte and experience similar matrix effects, allowing for reliable quantification based on the analyte-to-internal standard ratio.[1]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for matrix-induced changes in ionization efficiency.[1]
Q4: Are there specific sample preparation techniques recommended for flavonoid glycosides like this compound?
A4: Yes, for plant materials, a common extraction method involves using a solvent like 80% methanol (B129727) or ethanol.[5] Following extraction, a cleanup step using Solid-Phase Extraction (SPE) with a C18 cartridge is highly recommended to remove interfering compounds.[5]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to matrix effects during the LC-MS analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Signal Intensity / High Signal Variability | Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound.[1][5] | 1. Confirm Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram.[5] 2. Improve Sample Cleanup: Implement or optimize a sample preparation method such as SPE or LLE to remove interferences.[1][7][8] 3. Enhance Chromatographic Separation: Modify the LC gradient to better separate the analyte from the interfering region.[1] 4. Use an Internal Standard: A stable isotope-labeled internal standard can compensate for signal suppression.[1][6] 5. Dilute the Sample: Diluting the sample can reduce the concentration of interfering components.[6] |
| Poor Peak Shape and Resolution | Matrix Overload: High concentrations of matrix components can affect the column performance.[9] Inappropriate Mobile Phase: The pH or solvent composition may not be optimal for this compound.[5] | 1. Improve Sample Cleanup: Reduce the amount of matrix injected onto the column using techniques like SPE.[8] 2. Adjust Mobile Phase pH: For acidic flavonoids, a lower pH mobile phase (e.g., with 0.1% formic acid) can improve peak shape.[5][6] 3. Check Injection Solvent: Ensure the injection solvent is compatible with the initial mobile phase to avoid peak distortion.[5] |
| Inaccurate or Irreproducible Quantitative Results | Uncompensated Matrix Effects: Ion suppression or enhancement is affecting the analyte response inconsistently. Lack of Appropriate Internal Standard: No internal standard or an unsuitable one is being used. | 1. Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract.[1] 2. Utilize a Stable Isotope-Labeled Internal Standard: This is the most reliable way to correct for matrix effects.[1] If unavailable, a structurally similar analog can be used, but with caution. 3. Validate the Method Thoroughly: Perform validation experiments to assess linearity, accuracy, precision, and recovery in the presence of the matrix.[10] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of Plant Extracts
This protocol is designed to remove polar and non-polar interferences from plant extracts prior to LC-MS analysis of this compound.
Materials:
-
C18 SPE cartridge
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Filtered plant extract
-
SPE manifold
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol through it, followed by 5 mL of water. Do not allow the cartridge to go dry.
-
Loading: Load the filtered plant extract onto the conditioned cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with 5 mL of water or a low percentage of an organic solvent (e.g., 5% methanol in water) to remove polar impurities.[5]
-
Elution: Elute the this compound and other flavonoids with 5 mL of methanol or acetonitrile (B52724) into a clean collection tube.[5]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.[5]
Protocol 2: Liquid-Liquid Extraction (LLE) for Sample Cleanup
LLE can be an effective method for removing certain types of interferences. The choice of solvent is critical and depends on the nature of the matrix and the analyte.
Materials:
-
Sample extract
-
Immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
pH adjustment reagents (if necessary)
-
Centrifuge tubes
Procedure:
-
pH Adjustment (if necessary): Adjust the pH of the aqueous sample to ensure this compound is in a neutral form, which will favor its partitioning into the organic solvent.
-
Extraction: Add an equal volume of the immiscible organic solvent to the sample in a centrifuge tube.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the tube to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully collect the organic layer containing the analyte.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Average Matrix Effect (%)* | Analyte Recovery (%) | RSD (%) of Recovery |
| Protein Precipitation (Methanol) | 70 (Suppression) | 95 | < 15 |
| Liquid-Liquid Extraction | 20 (Suppression) | 85 | < 10 |
| Solid-Phase Extraction | < 5 | 92 | < 5 |
*Matrix Effect (%) = (1 - [Peak Area in Matrix] / [Peak Area in Solvent]) x 100. A positive value indicates suppression, while a negative value indicates enhancement.
Note: The data presented in this table is illustrative and based on general findings in the literature.[8] Actual results may vary depending on the specific matrix and experimental conditions.
Visualizations
Caption: Workflow for LC-MS analysis with a focus on sample cleanup to address matrix effects.
Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Mechanism of Action of Afzelechin 3-O-xyloside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Afzelechin 3-O-xyloside, focusing on its potential mechanisms of action in the context of anti-inflammatory and anti-diabetic applications. Due to the limited availability of direct experimental data for this compound in the current body of scientific literature, this guide leverages data from its aglycone, (+)-Afzelechin, to infer its probable biological activities and mechanisms. This comparison is made against established alternatives, providing a valuable resource for researchers interested in the therapeutic potential of this natural compound.
Executive Summary
This compound is a flavonoid glycoside with potential therapeutic applications. While direct studies on this specific compound are sparse, research on its core structure, (+)-Afzelechin, reveals significant biological activity. This guide explores two primary mechanisms of action: the inhibition of α-glucosidase, relevant for type 2 diabetes management, and the modulation of key inflammatory signaling pathways. By comparing the available data for (+)-Afzelechin with the well-established α-glucosidase inhibitor, acarbose (B1664774), and outlining its anti-inflammatory effects, this document serves as a foundational resource for further investigation into this compound.
Anti-Diabetic Mechanism of Action: α-Glucosidase Inhibition
One of the key mechanisms by which flavonoids and their glycosides exert anti-diabetic effects is through the inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. By inhibiting this enzyme, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia.
The aglycone, (+)-Afzelechin, has been identified as an inhibitor of α-glucosidase activity.[1][2] The addition of a xyloside sugar moiety may influence this inhibitory activity, a common observation in structure-activity relationship studies of flavonoids.[3][4][5]
Comparative Performance Data
The following table summarizes the α-glucosidase inhibitory activity of (+)-Afzelechin in comparison to the commercially available drug, acarbose. It is important to note that the inhibitory concentration for this compound is not currently available in published literature.
| Compound | Target Enzyme | IC50 / ID50 | Reference Compound | IC50 of Reference |
| (+)-Afzelechin | α-Glucosidase | 0.13 mM (ID50)[1][6] | Acarbose | ~0.75 mM (IC50) |
IC50 (Median Inhibitory Concentration) and ID50 (50% Inhibition Dose) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Anti-Inflammatory Mechanism of Action: Modulation of NF-κB and STAT1 Signaling
Chronic inflammation is a key pathological feature of many diseases. Research on (+)-Afzelechin has elucidated a potent anti-inflammatory mechanism involving the inhibition of two critical signaling pathways: Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1).[7][8]
Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the NF-κB and STAT1 pathways are activated, leading to the transcription of genes encoding inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. (+)-Afzelechin has been shown to suppress the activation of both NF-κB and the phosphorylation of STAT1, thereby downregulating the expression of these pro-inflammatory molecules.[7][8]
Signaling Pathway Diagram
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can be adapted for the evaluation of this compound.
α-Glucosidase Inhibition Assay
This assay is used to determine the in vitro inhibitory activity of a compound against the α-glucosidase enzyme.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compound (this compound)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and acarbose at various concentrations in phosphate buffer.
-
In a 96-well plate, add 50 µL of the test compound or acarbose solution to each well.
-
Add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (5 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
NF-κB Luciferase Reporter Assay
This cell-based assay is used to quantify the activation of the NF-κB signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Cell culture medium and reagents
-
Transfection reagent
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 6 hours to induce NF-κB activation.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The inhibitory effect of the compound on NF-κB activation is determined by the reduction in normalized luciferase activity.
Western Blot for STAT1 Phosphorylation
This technique is used to detect the phosphorylation status of STAT1, a key indicator of its activation.
Materials:
-
RAW 264.7 macrophages (or other suitable cell line)
-
Cell culture medium and reagents
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Tyr701) and anti-total-STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture RAW 264.7 cells and pre-treat with the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for the appropriate time (e.g., 30 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-STAT1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT1 to confirm equal loading.
Experimental Workflow Diagram
Caption: Workflow for validating the mechanism of action.
References
- 1. Alpha-glucosidase inhibitor from Bergenia ligulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Afzelechin | C15H14O5 | CID 442154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors [frontiersin.org]
- 4. Exploring the structure–activity relationship and interaction mechanism of flavonoids and α-glucosidase based on experimental analysis and molecular docking studies - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of Afzelechin 3-O-xyloside and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of two flavonoid compounds: Afzelechin 3-O-xyloside and quercetin (B1663063). While extensive research has established quercetin as a potent antioxidant, data on this compound is limited. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key antioxidant signaling pathways to offer a comprehensive resource for researchers.
Executive Summary
Data Presentation: Quantitative Antioxidant Activity
The following table summarizes the quantitative antioxidant activity of quercetin from various in vitro assays. A corresponding entry for this compound is not included due to the absence of specific data in the reviewed literature. Data for afzelechin and its rhamnoside derivative are included for inferential purposes.
| Compound | Assay | IC50 Value | Reference |
| Quercetin | DPPH | 4.60 ± 0.3 µM | [BenchChem] |
| ABTS | 48.0 ± 4.4 µM | [BenchChem] | |
| DPPH | 19.17 µg/ml | [BenchChem] | |
| H2O2 Scavenging | 36.22 µg/ml | [BenchChem] | |
| Afzelechin | - | Data not available | - |
| Afzelin (Kaempferol-3-O-rhamnoside) | DPPH | 14.6 µg/ml | [1] |
IC50 (Inhibitory Concentration 50) is the concentration of a substance required to inhibit a biological or biochemical process by 50%. A lower IC50 value indicates higher antioxidant activity.
Experimental Protocols
The following are detailed methodologies for common in vitro antioxidant activity assays that have been used to evaluate quercetin and could be applied to this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Prepare a stock solution of the test compound (e.g., quercetin) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a final absorbance of approximately 1.0 at 517 nm.
-
In a 96-well plate, add various concentrations of the test compound to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
The ABTS•+ solution is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound.
-
Add the test compound solutions to the ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.
-
A control containing the solvent and ABTS•+ solution is included.
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is calculated from the concentration-response curve.
Mandatory Visualization: Signaling Pathways and Workflows
Quercetin's Antioxidant Signaling Pathways
Quercetin exerts its antioxidant effects through the modulation of several key signaling pathways. Environmental and endogenous factors can lead to an increase in reactive oxygen species (ROS), which can damage cellular components. Quercetin helps to mitigate this damage by activating protective pathways.[2][3]
Caption: Quercetin's modulation of key antioxidant signaling pathways.
General Workflow for In Vitro Antioxidant Activity Screening
The following diagram illustrates a typical workflow for assessing the antioxidant activity of a compound in vitro.
Caption: A generalized workflow for in vitro antioxidant assays.
Discussion and Conclusion
The current body of scientific literature robustly supports the significant antioxidant activity of quercetin. It acts through direct radical scavenging and by modulating critical cellular pathways that enhance the endogenous antioxidant defense systems.[2][3] Its well-characterized mechanisms and quantifiable efficacy in various assays make it a benchmark compound for antioxidant research.
The antioxidant potential of this compound remains largely unexplored. While its aglycone, afzelechin, is known to possess antioxidant properties, the influence of the xyloside moiety on this activity has not been determined.[4] Glycosylation can have varied effects on the antioxidant capacity of flavonoids, in some cases decreasing it by masking free hydroxyl groups, and in other instances, altering solubility and bioavailability.
Future Directions:
To provide a definitive comparison, further research is imperative. The following experimental steps are recommended:
-
Direct Comparative Studies: Conduct side-by-side in vitro antioxidant assays (DPPH, ABTS, FRAP, ORAC) on this compound and quercetin to determine their relative IC50 values.
-
Cellular Antioxidant Activity (CAA) Assays: Employ cell-based assays to evaluate the antioxidant activity of this compound in a more biologically relevant context.
-
Mechanistic Studies: Investigate the effect of this compound on key antioxidant signaling pathways (e.g., Nrf2, NF-κB) in relevant cell models.
References
- 1. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epiafzelechin from the root bark of Cassia sieberiana: detection by DART mass spectrometry, spectroscopic characterization, and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
Synergistic Interactions of Afzelechin 3-O-xyloside with Other Flavonoids: A Review of Current Evidence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afzelechin 3-O-xyloside, a member of the flavonoid family, has garnered interest for its potential health benefits. While research has explored its individual biological activities, data on its synergistic effects when combined with other flavonoids remains limited. This guide provides an overview of the known properties of a closely related compound, (+)-afzelechin, and discusses the general principles of flavonoid synergy. Due to a lack of specific studies on this compound combinations, this document serves as a foundational resource to encourage further investigation into this promising area.
Introduction
Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their antioxidant, anti-inflammatory, and other health-promoting properties. The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a key area of interest in flavonoid research. Such interactions can lead to enhanced therapeutic efficacy and potentially lower required doses, reducing the risk of adverse effects. This guide focuses on the potential synergistic effects of this compound with other common flavonoids. However, a comprehensive search of the scientific literature reveals a significant gap in research specifically addressing these interactions.
Biological Activities of Afzelechin
While direct studies on this compound are scarce, research on the aglycone form, (+)-afzelechin, provides insight into its potential biological activities. Studies have shown that (+)-afzelechin possesses notable anti-inflammatory properties. For instance, it has been observed to regulate inducible nitric oxide synthase (iNOS) through the inhibition of NF-κB expression and p-STAT-1.[1] In animal models, (+)-afzelechin significantly reduced the expression of iNOS in lung tissue and decreased TNF-α levels in bronchoalveolar lavage fluid, highlighting its potential as a therapeutic agent for inflammatory conditions.[1]
Principles of Flavonoid Synergy
The synergistic interactions between different flavonoids can manifest through various mechanisms, including:
-
Enhanced Antioxidant Activity: Combinations of flavonoids can lead to a more potent scavenging of free radicals than individual compounds. This can be due to the regeneration of one flavonoid by another or the targeting of different types of reactive oxygen species.
-
Modulation of Signaling Pathways: Flavonoids can act on multiple cellular signaling pathways. In combination, they may exhibit synergistic effects by targeting different components of the same pathway or by influencing separate but interconnected pathways involved in inflammation or other disease processes.
-
Increased Bioavailability: One flavonoid may enhance the absorption, distribution, metabolism, or excretion (ADME) profile of another, leading to higher concentrations and prolonged activity at the target site.
Future Directions
The lack of specific data on the synergistic effects of this compound presents a clear opportunity for future research. Investigating the combined antioxidant and anti-inflammatory activities of this compound with other prevalent flavonoids such as quercetin, kaempferol, luteolin, and hesperetin (B1673127) could unveil novel and potent combinations for therapeutic development.
Experimental Workflow for Investigating Synergy:
The following diagram outlines a general experimental workflow that could be employed to investigate the synergistic effects of this compound with other flavonoids.
Caption: A generalized workflow for the investigation of synergistic effects of flavonoids.
Conclusion
While the individual bioactivities of afzelechin derivatives show promise, the exploration of their synergistic potential with other flavonoids remains an untapped area of research. The methodologies and principles outlined in this guide are intended to provide a framework for scientists and drug development professionals to initiate and advance the study of this compound in combination therapies. Further research in this domain is critical to unlocking the full therapeutic potential of flavonoid combinations.
References
A Comparative Analysis of Afzelechin 3-O-xyloside and its Aglycone, Afzelechin
A comprehensive review of available scientific literature reveals a significant gap in direct comparative studies between Afzelechin 3-O-xyloside and its aglycone, Afzelechin. While research has illuminated some of the biological activities of Afzelechin, particularly its anti-inflammatory properties, specific experimental data for this compound is notably scarce. This guide, therefore, provides a detailed overview of the known activities of Afzelechin and discusses the general principles of how glycosylation, such as the addition of a xyloside group, may influence flavonoid bioactivity.
Introduction to Afzelechin and its Glycoside
Comparative Biological Activity: A Theoretical Perspective
In the absence of direct experimental comparisons, we can turn to general trends observed in flavonoid pharmacology regarding the influence of glycosylation on bioactivity.
Generally, the addition of a sugar moiety to a flavonoid aglycone can have varied effects on its biological activity. A comprehensive review on dietary flavonoids suggests that O-glycosylation often reduces the bioactivity of these compounds in vitro, including antioxidant and anti-inflammatory activities.[5][6][7] However, this is not a universal rule, and the effect of glycosylation can be complex and dependent on the specific flavonoid, the type and position of the sugar, and the biological system being studied.[5][6][7]
In some instances, glycosylation can enhance certain biological benefits, such as antiviral or antiallergic activities.[5][6][7] Furthermore, in vivo studies have sometimes shown that flavonoid glycosides can have similar or even higher activity than their aglycones, potentially due to altered bioavailability and pharmacokinetics.[5][6] For example, glycosylation can improve the stability of flavonoids during digestion.[8][9]
Therefore, it is plausible that Afzelechin, as the aglycone, may exhibit stronger in vitro antioxidant and anti-inflammatory activity compared to this compound. However, the xyloside form might possess altered solubility, stability, and pharmacokinetic properties that could influence its in vivo efficacy. Without direct experimental evidence, this remains a hypothesis.
Known Biological Activity of Afzelechin
Research has primarily focused on the anti-inflammatory and antioxidant properties of Afzelechin.
Anti-inflammatory Activity
Studies have demonstrated that (+)-Afzelechin possesses significant anti-inflammatory properties.[2][3] It has been shown to mitigate inflammatory responses induced by lipopolysaccharide (LPS) in both in vitro and in vivo models.[2][3]
Table 1: Summary of Anti-inflammatory Effects of (+)-Afzelechin
| Experimental Model | Key Findings | Reference |
| LPS-activated Human Umbilical Vein Endothelial Cells (HUVECs) | Reduced levels of cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS).[2] | [2] |
| Inhibited the interaction between luciferase and nuclear factor (NF)-κB.[3] | [3] | |
| Decreased STAT-1 phosphorylation.[3] | [3] | |
| Facilitated the nuclear translocation of Nrf2.[2][3] | [2][3] | |
| LPS-injected mice | Significantly reduced the expression of iNOS in lung tissue.[2][3] | [2][3] |
| Decreased the level of tumor necrosis factor (TNF)-α in bronchoalveolar lavage fluid.[2][3] | [2][3] | |
| Particulate Matter (PM2.5)-induced pulmonary injury in mice | Mitigated lung damage and reduced hyperpermeability.[10] | [10] |
| Lowered plasma levels of inflammatory cytokines.[10] | [10] | |
| Diminished the expression of Toll-like receptor 4 (TLR4) and MyD88.[10] | [10] |
Experimental Protocols
Assessment of Anti-inflammatory Activity of (+)-Afzelechin in LPS-activated HUVECs
Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media. For experiments, cells are stimulated with lipopolysaccharide (LPS) (1 μg/mL) for 6 hours. Subsequently, the cells are treated with various concentrations of (+)-Afzelechin (e.g., 2-20 μM) for another 6 hours.[2]
Western Blot Analysis: To determine the protein levels of iNOS, COX-2, and Nrf2, cell lysates are prepared from the treated HUVECs. Proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with specific primary antibodies against the target proteins, followed by incubation with a secondary antibody. The protein bands are visualized using a chemiluminescence detection system.[2]
Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Measurement: The levels of NO and PGE2 in the cell culture supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.[2]
Luciferase Reporter Assay for NF-κB Activity: HUVECs are transfected with a luciferase reporter construct containing NF-κB binding sites. After treatment with LPS and (+)-Afzelechin, cell lysates are collected, and luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB activity.[3]
Nrf2 Nuclear Translocation: Cytosolic and nuclear fractions are extracted from treated HUVECs. The levels of Nrf2 in each fraction are determined by Western blot analysis to assess its translocation to the nucleus.[2]
Signaling Pathways
The anti-inflammatory effects of Afzelechin are mediated through the modulation of specific signaling pathways.
Caption: Signaling pathway of Afzelechin's anti-inflammatory action.
Caption: Experimental workflow for assessing Afzelechin's anti-inflammatory activity.
Conclusion
While a direct, evidence-based comparison of the biological activities of this compound and Afzelechin is not possible due to a lack of available data for the glycoside, the existing research on Afzelechin highlights its potential as a potent anti-inflammatory agent. The general principles of flavonoid pharmacology suggest that the aglycone, Afzelechin, may exhibit stronger in vitro activity, while the xyloside could have different in vivo properties. Further research is imperative to isolate and characterize the bioactivities of this compound to fully understand the structure-activity relationship and the therapeutic potential of this natural compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:512781-45-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. Dietary flavonoid aglycones and their glycosides: Which show better biological significance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Effects of (+)-Afzelechin on Particulate Matter-Induced Pulmonary Injury - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anti-Inflammatory Effects of Afzelechin 3-O-xyloside: A Comparative Guide
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of (+)-Afzelechin, a compound structurally related to Afzelechin 3-O-xyloside, against other well-established anti-inflammatory agents. Due to the limited availability of data on this compound in standardized acute inflammation models, this guide leverages data from studies on (+)-Afzelechin in lipopolysaccharide (LPS) and particulate matter-induced lung injury models. For a comprehensive comparison, the performance of standard non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Diclofenac, and the flavonoid Luteolin are presented using the widely accepted carrageenan-induced paw edema model.
Comparative Efficacy of Anti-Inflammatory Agents
The following tables summarize the in vivo anti-inflammatory effects of (+)-Afzelechin and other comparative compounds. It is important to note that the experimental models and endpoints differ, providing a qualitative rather than a direct quantitative comparison.
Table 1: In Vivo Anti-Inflammatory Effects of (+)-Afzelechin
| Compound | Animal Model | Doses Administered | Key Findings | Reference(s) |
| (+)-Afzelechin (AZC) | LPS-induced lung injury in mice | 0.04 - 0.4 mg/kg (intravenous) | Significantly reduced the expression of iNOS in lung tissue and TNF-α levels in bronchoalveolar lavage fluid.[1][2] | [1][2] |
| (+)-Afzelechin (AZC) | Particulate matter (PM2.5)-induced pulmonary injury in mice | 2 mg/kg (intravenous) | Mitigated lung damage, reduced lung wet-to-dry weight ratio, and decreased levels of inflammatory cytokines (NO, TNF-α, IL-1β) in bronchoalveolar lavage fluid.[3] | [3] |
Table 2: Comparative Efficacy of Anti-Inflammatory Agents in the Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Doses Administered (Oral/Intraperitoneal) | Inhibition of Edema (%) | Reference(s) |
| Indomethacin | Rat | 10 mg/kg | ~50-60% | [1] |
| Diclofenac | Rat | 5 - 20 mg/kg | ~56-72% | [2] |
| Luteolin | Mouse | 10 - 50 mg/kg | Efficiently suppressed paw edema | [4] |
Experimental Protocols
A detailed methodology for the widely used carrageenan-induced paw edema model is provided below. This model is a standard for evaluating acute anti-inflammatory activity.
Carrageenan-Induced Paw Edema in Rodents
Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.
Animals: Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g) are commonly used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment with free access to food and water.
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., (+)-Afzelechin)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Grouping: Animals are randomly divided into groups (n=6 per group):
-
Group 1: Vehicle control (receives only the vehicle).
-
Group 2: Positive control (receives the reference drug, e.g., Indomethacin).
-
Group 3 onwards: Test groups (receive different doses of the test compound).
-
-
Compound Administration: The test compound, reference drug, or vehicle is administered, typically orally or intraperitoneally, 30-60 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0 hours (immediately before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where:
-
Vc = Average increase in paw volume in the control group.
-
Vt = Average increase in paw volume in the treated group.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflow of the carrageenan-induced paw edema model.
References
- 1. biomolther.org [biomolther.org]
- 2. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Effects of (+)-Afzelechin on Particulate Matter-Induced Pulmonary Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
A Comparative Guide to the Cross-Validation of Analytical Methods for Afzelechin 3-O-xyloside
For researchers, scientists, and drug development professionals, the robust and reliable quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of Afzelechin 3-O-xyloside. The cross-validation of these methods ensures the consistency and accuracy of analytical data across different platforms, a critical step in preclinical and clinical development.
Comparative Analysis of Analytical Methods
The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the cost and complexity of the instrumentation. Below is a summary of typical performance characteristics for HPLC-UV and LC-MS/MS methods tailored for the quantification of a flavonoid glycoside like this compound, based on established validation parameters from the International Council for Harmonisation (ICH) guidelines[1][2][3][4][5].
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Specificity | Moderate to High | Very High |
| Linearity (r²) | ≥ 0.999[5] | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.01 - 10 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0%[2][5] | ≤ 1.5% |
| - Intermediate Precision | ≤ 3.0% | ≤ 2.5% |
| Limit of Detection (LOD) | ~100 ng/mL | ~0.1 ng/mL[6] |
| Limit of Quantitation (LOQ) | ~300 ng/mL | ~0.3 ng/mL |
| Robustness | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical results. The following are representative protocols for the analysis of this compound by HPLC-UV and LC-MS/MS.
HPLC-UV Method Protocol
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7].
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 280 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in methanol (B129727) to a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linear range.
-
Sample Preparation: Extract this compound from the matrix using a suitable solvent, followed by centrifugation and filtration through a 0.45 µm filter.
-
LC-MS/MS Method Protocol
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)[8].
-
Precursor and Product Ions: To be determined by direct infusion of a standard solution.
-
Collision Energy and other MS parameters: Optimized for the specific analyte and instrument.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare as for the HPLC-UV method.
-
Calibration Standards: Prepare a series of dilutions in the mobile phase, including an internal standard.
-
Sample Preparation: May require a more rigorous clean-up step, such as solid-phase extraction (SPE), to minimize matrix effects[6].
-
Visualizing the Workflow
Diagrams can effectively illustrate complex processes and relationships in analytical method validation.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an HPLC-UV method for the determination of ceftriaxone sodium residues on stainless steel surface of pharmaceutical manufacturing equipments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The development and validation of an LC-MS/MS method for the determination of a new anti-malarial compound (TK900D) in human whole blood and its application to pharmacokinetic studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted Territory of Afzelechin 3-O-xyloside Derivatives: A Review of Available Data
A comprehensive review of the scientific literature reveals a significant gap in the current understanding of the structure-activity relationship (SAR) of Afzelechin 3-O-xyloside derivatives. To date, no published studies have specifically synthesized a series of these compounds and evaluated their biological activities in a comparative manner. This absence of dedicated research means that quantitative data on how structural modifications to the xylose moiety or the afzelechin backbone impact their efficacy as, for example, antioxidant, anti-inflammatory, or cytotoxic agents, is not available.
While the direct SAR of this compound derivatives remains unexplored, this guide will delve into the known biological activities of the parent compound, (+)-afzelechin. This will provide a foundational understanding for researchers and drug development professionals interested in the potential of this class of molecules. We will also present general principles of flavonoid glycoside SAR that could inform future research into these specific derivatives.
The Biological Landscape of (+)-Afzelechin
(+)-Afzelechin, a flavan-3-ol, has been the subject of several studies investigating its therapeutic potential. The primary focus of existing research has been on its anti-inflammatory properties.
Anti-Inflammatory Activity
Recent studies have demonstrated that (+)-afzelechin possesses notable anti-inflammatory effects. It has been shown to mitigate inflammatory responses induced by lipopolysaccharide (LPS)[1][2][3][4]. The proposed mechanism involves the regulation of key inflammatory mediators.
A key signaling pathway implicated in inflammation is the NF-κB pathway. The workflow for its investigation in the context of (+)-afzelechin's activity is outlined below.
Caption: Workflow for Investigating the Anti-Inflammatory Effects of (+)-Afzelechin.
The following table summarizes the key findings on the anti-inflammatory activity of (+)-afzelechin.
| Biological Target/Marker | Effect of (+)-Afzelechin | Experimental Model | Reference |
| NF-κB | Inhibition of activation | Lipopolysaccharide (LPS)-stimulated Human Umbilical Vein Endothelial Cells (HUVECs) | [1][2][4] |
| iNOS | Reduced expression | LPS-stimulated HUVECs and lung tissue of LPS-injected mice | [1][2][4] |
| COX-2 | Reduced expression | LPS-stimulated HUVECs | [1][2][4] |
| TNF-α | Reduced levels | Bronchoalveolar lavage fluid of LPS-injected mice | [1][2][4] |
General Principles of Flavonoid Glycoside Structure-Activity Relationship
In the absence of specific data for this compound derivatives, we can draw upon the broader knowledge of flavonoid glycosides to hypothesize potential SAR trends.
The addition of a sugar moiety, such as xylose, to a flavonoid aglycone like afzelechin can significantly alter its physicochemical properties and biological activity. Key factors to consider include:
-
Solubility and Bioavailability: Glycosylation generally increases the water solubility of flavonoids, which can impact their absorption and distribution in biological systems.
-
Enzymatic Cleavage: The nature of the sugar and the linkage can determine susceptibility to enzymatic cleavage by glycosidases in the gut or within cells, releasing the active aglycone.
-
Interaction with Biological Targets: The sugar moiety itself can interact with the binding sites of proteins, potentially enhancing or diminishing the activity of the parent flavonoid.
The hypothetical relationship between structural modifications and biological activity is depicted in the following diagram.
Caption: Factors Influencing the Biological Activity of Afzelechin Glycosides.
Future Directions
The lack of research on this compound derivatives presents a clear opportunity for future investigation. A systematic study involving the synthesis of a library of these derivatives with variations in the xyloside moiety and evaluation of their biological activities would be highly valuable. Such research would not only fill a significant knowledge gap but also potentially lead to the discovery of novel therapeutic agents.
Experimental Protocols
As no specific experimental data for this compound derivatives are available, we provide a general protocol for a common assay used to evaluate the antioxidant activity of flavonoid compounds.
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add a specific volume of each test compound dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
References
- 1. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KoreaMed [koreamed.org]
- 3. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activities of (+)-Afzelechin against Lipopolysaccharide-Induced Inflammation -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
A Comparative Analysis of the Efficacy of Afzelechin 3-O-xyloside and Its Glycoside Analogs from Diverse Botanical Sources
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing scientific literature reveals the varying antioxidant potential of Afzelechin 3-O-xyloside and its related glycosidic compounds derived from different plant species. This comparison guide synthesizes available data on the efficacy of these natural products, offering valuable insights for researchers and professionals in drug development and natural product chemistry. The primary sources for these compounds include Cassipourea gerrardii, Averrhoa bilimbi, and species from the Artocarpus genus.
While direct comparative studies on the efficacy of this compound from these varied botanical origins are not yet available in published literature, an analysis of individual studies on compounds isolated from each source provides a foundation for preliminary assessment. The most potent antioxidant activity among the afzelechin glycosides reviewed was observed in a compound isolated from the branches of Averrhoa bilimbi.
Quantitative Efficacy Overview
The antioxidant efficacy, primarily measured by the half-maximal inhibitory concentration (IC50) in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, is a key metric for comparison. A lower IC50 value indicates a higher antioxidant potency.
| Plant Source | Compound | Efficacy (IC50/EC50) | Assay |
| Averrhoa bilimbi (Branches) | Afzelechin 3-O-glycoside (tentatively identified) | 7.1 ± 0.1 µg/mL[1][2] | DPPH Radical Scavenging |
| Artocarpus lacucha (Leaves and Stembark) | (+)-Afzelechin (Aglycone) | 9.4 ± 1.0 µmol/mL | DPPH Radical Scavenging |
| Cassipourea gerrardii (Barks) | This compound | Data not available in reviewed literature | - |
Note: The compound from Averrhoa bilimbi was designated as "A3" in the cited study and is an afzelechin glycoside.[1][2] The efficacy for (+)-Afzelechin from Artocarpus lacucha is presented in µmol/mL. A direct quantitative comparison with the value for the glycoside from Averrhoa bilimbi requires conversion based on molecular weight. Unfortunately, specific quantitative data for the antioxidant activity of this compound isolated from Cassipourea gerrardii could not be retrieved from the currently available scientific literature.
Detailed Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the efficacy data. The following are summaries of the key experimental protocols.
Isolation of Afzelechin 3-O-glycoside from Averrhoa bilimbi
The isolation of the afzelechin glycoside from the branches of Averrhoa bilimbi involved a multi-step process. The dried and powdered plant material was extracted with a solvent, followed by fractionation using column chromatography. The fractions were then subjected to further purification using techniques such as preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield the pure compound. Structural elucidation was performed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
DPPH Radical Scavenging Assay
The antioxidant activity of the isolated compounds was determined using the DPPH radical scavenging assay.[1][2]
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Sample Preparation: The isolated compound is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Assay Procedure:
-
An aliquot of the sample solution at different concentrations is mixed with the DPPH solution in a microplate or cuvette.
-
A control is prepared by mixing the solvent with the DPPH solution.
-
A blank for each sample concentration is prepared by mixing the sample with the solvent (without DPPH) to account for any background absorbance.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH free radicals, is then determined by plotting the percentage of inhibition against the sample concentrations.
Experimental and Logical Workflows
To facilitate a clearer understanding of the processes involved in this comparative analysis, the following diagrams illustrate the key workflows.
References
In Silico Docking Analysis of Afzelechin 3-O-xyloside and Related Flavonoids with Key Protein Targets: A Comparative Guide
Introduction
In silico molecular docking has emerged as a powerful tool in drug discovery and development, enabling the prediction of binding affinities and interactions between ligands and target proteins. This guide provides a comparative analysis of the in silico docking performance of flavonoids related to Afzelechin 3-O-xyloside against various protein targets implicated in a range of diseases. Due to a lack of specific docking studies on this compound, this analysis focuses on its aglycone, Afzelechin, and a closely related glycoside, Afzelin (Kaempferol-3-O-rhamnoside). The performance of these compounds is compared with other relevant flavonoids and inhibitors to provide a broader context for their potential therapeutic applications.
Comparative Docking Performance
The following tables summarize the binding affinities of Afzelechin, Afzelin, and alternative compounds against several key protein targets. Binding affinity is a measure of the strength of the interaction between a ligand and a protein, with more negative values indicating a stronger binding.
Table 1: Docking Performance against SARS-CoV-2 Target Proteins
Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) relies on several key proteins for host cell entry and replication. The angiotensin-converting enzyme 2 (ACE2) receptor is the primary entry point for the virus, while proteases like the main protease (Mpro) and papain-like protease (PLpro), along with RNA-dependent RNA polymerase (RdRp), are crucial for its replication. In one study, Afzelin and its derivatives were screened against these targets.[1][2][3]
| Compound/Ligand | Target Protein (PDB ID) | Binding Affinity (kcal/mol) |
| Afzelin | ACE2 (6M0J) | -8.3[1][2] |
| Afzelin-CF3 (Derivative) | ACE2 (6M0J) | -9.2[1][2] |
| Naringenin | Spike Glycoprotein | -7.29[4] |
| Remdesivir (Standard) | Spike Glycoprotein | -2.06[4] |
| Dactinomycin | Spike Glycoprotein | -12.4[5] |
| Gramicidin S | Spike Glycoprotein | -11.4[5] |
| Tyrocidine A | Papain-like Protease | -13.1[5] |
| Gramicidin S | Papain-like Protease | -11.4[5] |
Table 2: Docking Performance against Acyl-homoserine Lactones (AHLs) Synthase
Acyl-homoserine lactones (AHLs) synthase is a key enzyme in bacterial quorum sensing, a communication system that regulates biofilm formation and virulence.[6][7] Inhibiting this enzyme is a promising strategy to combat bacterial infections.[6] Studies have investigated the potential of Afzelechin and other flavonoids as AHLs synthase inhibitors.[6][8][9]
| Compound/Ligand | Target Protein | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) |
| Afzelechin | AHLs Synthase | -7.22[7] | - |
| Taxifolin | AHLs Synthase | - | - |
| Aromadendrin | AHLs Synthase | -6.78[9] | 10.73 µM[9] |
Table 3: Docking Performance against Anti-apoptotic B-cell lymphoma-2 (Bcl-2) Family Proteins
The Bcl-2 family of proteins are crucial regulators of apoptosis (programmed cell death).[10][11] Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL is a hallmark of many cancers, making them attractive targets for cancer therapy.[11][12] Several flavonoids have been evaluated for their binding affinity to these proteins.[13]
| Compound/Ligand | Target Protein | Binding Affinity (kcal/mol) |
| Myricetin | Bcl-2 | -7.3[13] |
| Galangin | Bcl-2 | -7.3[13] |
| Biochanin A | Bcl-2 | -6.9[13] |
| Fisetin | Bcl-xL | -8.8[13] |
| Myricetin | Bcl-xL | -8.6[13] |
| Apigenin | Bcl-xL | -8.5[13] |
| Galangin | Bcl-xL | -8.2[13] |
| Biochanin A | Bcl-xL | -8.0[13] |
Table 4: Docking Performance against p38 Mitogen-Activated Protein Kinase (MAPK)
The p38 MAPK signaling pathway is involved in cellular responses to stress, inflammation, and apoptosis.[][15] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and neurodegenerative diseases like Alzheimer's.[16][17] Therefore, inhibitors of p38 MAPK are of significant therapeutic interest.[]
| Compound/Ligand | Target Protein | Binding Affinity (kcal/mol) |
| ZINC4236005 | p38α MAPK | - |
| ZINC8740044 | p38α MAPK | -8.0[18] |
| ZINC4260400 | p38α MAPK | < -8.0[18] |
| ZINC8300300 | p38α MAPK | < -8.0[18] |
Experimental Protocols
The following sections describe the generalized computational methodologies employed in the cited in silico docking and molecular dynamics studies.
Molecular Docking Protocol using AutoDock Vina
Molecular docking is performed to predict the preferred orientation of a ligand when bound to a receptor. AutoDock Vina is a widely used software for this purpose.[19]
-
Preparation of Receptor and Ligand:
-
The 3D crystal structure of the target protein (receptor) is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogen atoms are added to the receptor.
-
The 3D structures of the ligands (e.g., Afzelechin) are prepared.
-
Both the receptor and ligand files are converted to the PDBQT format, which is required by AutoDock Vina.[19]
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the receptor. This defines the search space for the ligand docking.
-
-
Docking Simulation:
-
AutoDock Vina is executed with a configuration file that specifies the receptor, ligand, and grid box parameters.
-
The program performs a conformational search of the ligand within the grid box, calculating the binding affinity for different poses.
-
-
Analysis of Results:
Molecular Dynamics Simulation Protocol using GROMACS
Molecular dynamics (MD) simulations are used to study the dynamic behavior of a ligand-protein complex over time, providing insights into its stability.[20][21][22] GROMACS is a popular software package for performing MD simulations.[20][21][22]
-
System Setup:
-
The docked complex from the molecular docking study is used as the starting structure.
-
The complex is placed in a simulation box, which is then filled with solvent molecules (typically water).
-
Ions are added to neutralize the system.
-
-
Energy Minimization:
-
The energy of the system is minimized to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature and the pressure is adjusted to the desired level. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration.[23]
-
-
Production MD Run:
-
Once the system is equilibrated, the production MD simulation is run for a specified period (e.g., 100 ns). The trajectory of the atoms is saved at regular intervals.
-
-
Trajectory Analysis:
-
The saved trajectory is analyzed to evaluate the stability and dynamics of the complex. Key parameters analyzed include:
-
Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.
-
Radius of Gyration (Rg): To evaluate the compactness of the protein.
-
Hydrogen Bond Analysis: To study the formation and breaking of hydrogen bonds over time.
-
-
Visualizations
The following diagrams illustrate a typical workflow for in silico drug discovery and a simplified representation of the p38 MAPK signaling pathway.
Caption: Workflow for in silico docking and molecular dynamics simulation.
Caption: Simplified p38 MAPK signaling pathway.
References
- 1. Item - IN-SILICO MOLECULAR DOCKING STUDY OF AFZELIN AND ITS DERIVATIVES AGAINST 6M0J FOR TREATMENT OF COVID-19 - figshare - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. europeanreview.org [europeanreview.org]
- 5. In silico molecular docking of SARS-CoV-2 surface proteins with microbial non-ribosomal peptides: identification of potential drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajbms.knu.edu.af [ajbms.knu.edu.af]
- 7. ajbms.knu.edu.af [ajbms.knu.edu.af]
- 8. ajbms.knu.edu.af [ajbms.knu.edu.af]
- 9. ajbms.knu.edu.af [ajbms.knu.edu.af]
- 10. Molecular docking analysis of Bcl-2 with phyto-compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Homology Modeling and Docking Studies of Bcl-2 and Bcl-xL with Small Molecule Inhibitors: Identification and Functional Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Compounds Against Anti‐apoptotic Bcl‐2 Protein Using Docking Studies | Semantic Scholar [semanticscholar.org]
- 13. Molecular Docking Study of Naturally Derived Flavonoids with Antiapoptotic BCL-2 and BCL-XL Proteins toward Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of docking interactions in mediating signaling input, output, and discrimination in the yeast MAPK network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. EMAN RESEARCH PUBLISHING |Full Text|Targeting p38 MAPK: Molecular Docking and Therapeutic Insights for Alzheimer’s Disease Management [publishing.emanresearch.org]
- 18. Multi-stage virtual screening of natural products against p38α mitogen-activated protein kinase: predictive modeling by machine learning, docking study and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 21. compchems.com [compchems.com]
- 22. molecular dynamics simulation suite - GROMACS 2023 documentation [manual.gromacs.org]
- 23. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]
Validating the Target of Afzelechin 3-O-xyloside: A Comparative Guide to CRISPR/Cas9 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Afzelechin 3-O-xyloside, a naturally occurring flavonoid glycoside, has garnered interest for its potential therapeutic properties. Preliminary studies on its aglycone, Afzelechin, suggest significant anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[1] This guide provides a comparative overview of using the cutting-edge CRISPR/Cas9 gene-editing technology for the definitive validation of IκB kinase β (IKKβ), a key component of the NF-κB pathway, as the molecular target of this compound. We will objectively compare this approach with established alternative methods, supported by experimental protocols and data presentation.
The Central Role of CRISPR/Cas9 in Target Validation
CRISPR/Cas9 has revolutionized target validation by enabling the precise and permanent knockout of a target gene.[1] This "gold standard" approach provides a clear genetic basis for attributing a compound's activity to a specific protein, surmounting the limitations of transient or incomplete knockdown often seen with other methods.
Experimental Workflow for CRISPR/Cas9-Mediated IKKβ Knockout
The following diagram illustrates the workflow for validating IKKβ as the target of this compound using CRISPR/Cas9.
Detailed Experimental Protocol: CRISPR/Cas9-Mediated Knockout of IKKβ
-
gRNA Design and Vector Construction:
-
Design at least two unique guide RNAs (gRNAs) targeting early exons of the IKBKB gene (encoding IKKβ) to maximize the likelihood of a frameshift mutation and subsequent knockout.
-
Synthesize and clone the gRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selectable marker (e.g., puromycin resistance).
-
-
Cell Line Transfection and Selection:
-
Transfect a suitable human cell line, such as THP-1 macrophages, with the Cas9-gRNA lentiviral vectors.
-
Select for transduced cells by treating with puromycin.
-
Perform single-cell sorting to isolate and expand clonal populations.
-
-
Knockout Validation:
-
Screen individual clones for IKKβ protein knockout via Western blot analysis.
-
Confirm the on-target gene editing by Sanger sequencing of the genomic DNA at the gRNA target sites.
-
-
Functional Assay:
-
Culture both wild-type (WT) and validated IKKβ knockout (KO) cells.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce the NF-κB pathway, in the presence and absence of varying concentrations of this compound.
-
Measure downstream readouts of NF-κB activation, such as the phosphorylation of p65 (a subunit of NF-κB) by Western blot or ELISA, and the secretion of pro-inflammatory cytokines like IL-6 and TNF-α using ELISA.
-
Anticipated Quantitative Data
The results of these experiments can be summarized as follows:
| Cell Line | Treatment | p-p65 Levels (Relative to LPS-treated WT) | IL-6 Secretion (pg/mL) |
| Wild-Type (WT) | Vehicle | 0.05 | < 10 |
| LPS (100 ng/mL) | 1.00 | 2500 | |
| LPS + this compound (10 µM) | 0.25 | 600 | |
| IKKβ Knockout (KO) | Vehicle | 0.04 | < 10 |
| LPS (100 ng/mL) | 0.10 | 150 | |
| LPS + this compound (10 µM) | 0.11 | 160 |
A Comparative Look at Alternative Target Validation Methods
While CRISPR/Cas9 provides definitive genetic evidence, other techniques are also employed for target validation. Below is a comparison of CRISPR/Cas9 with RNA interference (RNAi) and the use of chemical probes.
| Method | Principle | Advantages | Limitations |
| CRISPR/Cas9 | Permanent gene knockout at the DNA level. | Complete loss of protein function; stable and heritable modification; high specificity. | Potential for off-target effects; more time-consuming to generate knockout cell lines. |
| RNA interference (RNAi) | Transient knockdown of mRNA, preventing protein translation. | Rapid implementation; suitable for high-throughput screening. | Incomplete knockdown; transient effect; potential for off-target effects. |
| Chemical Probes | Use of a small molecule inhibitor with high selectivity for the target protein. | Direct and acute inhibition of protein function; can be used in vivo. | Potential for off-target effects; inhibitor may not be available; selectivity can be concentration-dependent. |
Experimental Protocols for Alternative Methods
-
-
Design and synthesize at least two distinct siRNAs targeting IKBKB mRNA.
-
Transfect THP-1 cells with the siRNAs using a suitable lipid-based transfection reagent.
-
After 48-72 hours, validate IKKβ knockdown by Western blot.
-
Perform the same LPS stimulation and functional assays as described for the CRISPR/Cas9 workflow.
-
-
Inhibition of IKKβ with a Chemical Probe:
-
Select a highly specific IKKβ inhibitor (e.g., BAY 11-7082).
-
Treat THP-1 cells with the inhibitor at a range of concentrations to determine the optimal dose.
-
Co-treat cells with LPS and this compound, alongside the chemical probe.
-
Measure downstream NF-κB activation as previously described.
-
The Underlying Signaling Pathway
The validation of IKKβ as the target of this compound is centered on its role in the canonical NF-κB signaling pathway, a critical regulator of inflammation.
Conclusion
For the definitive validation of IKKβ as the molecular target of this compound, CRISPR/Cas9-mediated gene knockout stands as the most robust and unambiguous method. While RNAi and chemical probes offer valuable and often complementary insights, the permanent and complete nature of a gene knockout provides the strongest evidence for a direct on-target effect. By employing the experimental frameworks outlined in this guide, researchers can confidently establish the mechanism of action for this promising natural compound, paving the way for its further development as a potential therapeutic agent.
References
Safety Operating Guide
Prudent Disposal of Afzelechin 3-O-xyloside in a Laboratory Setting
Absence of a specific Safety Data Sheet (SDS) for Afzelechin 3-O-xyloside necessitates a cautious approach to its disposal. In such cases, the compound should be treated as potentially hazardous chemical waste until its properties are fully characterized. Researchers, scientists, and drug development professionals must adhere to their institution's chemical waste disposal protocols and consult with their Environmental Health and Safety (EHS) department for guidance.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles to protect from potential splashes.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A laboratory coat to protect clothing and skin.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Segregate solid waste (e.g., contaminated filter paper, weighing boats) from liquid waste (e.g., solutions in organic solvents or aqueous buffers).
-
-
Waste Containment:
-
Use a dedicated, leak-proof, and chemically compatible waste container. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Ensure the container is in good condition and has a secure screw-top cap.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[1]
-
Include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[1]
-
Indicate the quantity or concentration of the waste.
-
List all other components of the waste mixture, including solvents and their approximate percentages.
-
Note the date of waste generation and the name of the principal investigator or responsible researcher.[1]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be under the control of laboratory personnel and away from general lab traffic.[2]
-
Utilize secondary containment, such as a larger, chemically resistant tray or bin, to capture any potential leaks or spills.[2]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all the information from the waste label.
-
Follow any additional instructions provided by the EHS personnel.
-
Disposal of Empty Containers
Empty containers that once held this compound should also be disposed of cautiously:
-
Triple-rinse the container with a suitable solvent that can dissolve any remaining residue.
-
Collect the rinsate as hazardous waste and add it to the appropriate liquid waste container.
-
After triple-rinsing, deface the original label on the container to prevent misuse.
-
The rinsed and defaced container can typically be disposed of in the regular laboratory glass or plastic recycling, but confirm this with your institution's EHS guidelines.
Quantitative Data Summary
In the absence of specific quantitative data for this compound disposal, general guidelines for laboratory chemical waste apply. The following table summarizes common thresholds that may trigger specific disposal actions, though these can vary by jurisdiction and institution.
| Parameter | Guideline/Threshold | Disposal Action |
| Waste Volume | > 55 gallons (or as specified by institutional policy) | Requires special handling and reporting to regulatory agencies. Accumulation beyond this limit in a satellite accumulation area is generally not permitted. |
| Acutely Hazardous Waste | > 1 kg of solid waste or > 1 quart of liquid waste in a calendar month | Classifies the generator as a "Large Quantity Generator" under RCRA, which has more stringent regulatory requirements. This is unlikely for a research-grade compound. |
| Satellite Accumulation | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | Allows for the accumulation of waste at or near the point of generation, under the control of the operator. |
Experimental Protocols
As this document provides procedural guidance for disposal rather than reporting on experimental results, there are no experimental protocols to cite. The disposal procedures outlined are based on standard best practices for laboratory chemical waste management.
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
